Product packaging for Furnidipine(Cat. No.:CAS No. 138661-03-7)

Furnidipine

Cat. No.: B138093
CAS No.: 138661-03-7
M. Wt: 416.4 g/mol
InChI Key: GGVUNNUOJDGCBK-UHFFFAOYSA-N
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Description

an L-type calcium channel blocker

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N2O7 B138093 Furnidipine CAS No. 138661-03-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O7/c1-12-17(20(24)28-3)19(15-8-4-5-9-16(15)23(26)27)18(13(2)22-12)21(25)30-11-14-7-6-10-29-14/h4-5,8-9,14,19,22H,6-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVUNNUOJDGCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90930180
Record name Methyl (oxolan-2-yl)methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138661-03-7
Record name Furnidipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138661-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furnidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138661037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (oxolan-2-yl)methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURNIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ6J4424XT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Cardiac Cellular Mechanism of Action of Furnidipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furnidipine, a third-generation dihydropyridine (DHP) calcium channel blocker, exerts its therapeutic effects primarily through the modulation of L-type calcium channels. While extensively studied for its potent vasodilatory and antihypertensive properties, a detailed understanding of its direct mechanism of action within cardiac cells is crucial for optimizing its clinical application and exploring future therapeutic avenues. This technical guide synthesizes the current understanding of this compound's interaction with cardiac cellular machinery, drawing upon data from related compounds and the known pharmacology of its active metabolites. The primary mechanism involves a high-affinity blockade of the voltage-gated L-type calcium channels (Ca_v1.2) in cardiomyocytes, leading to a reduction in calcium influx during phase 2 of the cardiac action potential. This, in turn, modulates excitation-contraction coupling, resulting in negative inotropic and chronotropic effects. This document provides a comprehensive overview of the electrophysiological consequences, the underlying molecular interactions, and the downstream signaling pathways affected by this compound in the cardiac context.

Introduction

Dihydropyridine calcium channel blockers are a cornerstone in the management of cardiovascular diseases. This compound distinguishes itself through its high vascular selectivity and long duration of action. In cardiac cells, the influx of extracellular calcium through L-type calcium channels is the critical trigger for the release of a larger store of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release (CICR), which ultimately initiates myocyte contraction.[1] By targeting these channels, this compound modulates the fundamental processes governing cardiac function. This guide will delve into the specific molecular and cellular mechanisms of this compound in cardiomyocytes.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The principal mechanism of action of this compound in cardiac cells is the blockade of L-type calcium channels. As a dihydropyridine, this compound exhibits a voltage-dependent binding, showing a higher affinity for channels in the open and inactivated states than in the resting state.[2] This characteristic contributes to its efficacy at physiological heart rates and in depolarized tissues.

The blockade of the L-type calcium current (I_Ca,L) by this compound leads to a reduction in the influx of Ca²⁺ during the plateau phase of the cardiac action potential. This has several downstream consequences:

  • Reduced Myocardial Contractility (Negative Inotropy): By limiting the trigger Ca²⁺ for CICR, the overall intracellular calcium transient is diminished, leading to a decrease in the force of contraction.

  • Decreased Heart Rate (Negative Chronotropy): In the sinoatrial (SA) node, the L-type calcium current contributes to the pacemaker potential. Inhibition of this current can slow the rate of depolarization, leading to a decrease in heart rate.

  • Modulation of Cardiac Electrophysiology: The reduction in the inward calcium current during the plateau phase can lead to a shortening of the action potential duration (APD).

While direct electrophysiological data for this compound in isolated cardiomyocytes is limited in publicly available literature, studies on its active metabolites and analogous dihydropyridines provide significant insights.

Role of Active Metabolites

This compound is metabolized into several active compounds, with its metabolite M-2 demonstrating significant biological activity.[3][4] Studies on isolated rat hearts have shown that M-2 possesses potent vasodilatory effects and can improve coronary flow, suggesting it retains the calcium channel blocking properties of the parent compound.[4] Notably, M-2 has been observed to exert cardioprotective effects without the marked cardiac depression sometimes associated with dihydropyridines, indicating a potentially favorable therapeutic profile.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound's metabolites and related dihydropyridine calcium channel blockers to provide a comparative context for its presumed activity in cardiac cells.

Table 1: Hemodynamic Effects of this compound and its Metabolites in Isolated Rat Heart

Compound Concentration Effect on Coronary Flow Effect on Aortic Diastolic Pressure Effect on +dP/dt Reference
This compound - Weaker influence Significantly reduced Significantly reduced [3]
Metabolite M-2 10⁻⁷ M Strongest vasodilatory effect No marked influence Not significantly changed [3]

| Metabolite M-3 | - | Significant increase | Decrease | - |[3] |

Table 2: Comparative IC₅₀ Values for L-type Calcium Channel Blockade by Dihydropyridines in Ventricular Myocytes

Compound Holding Potential IC₅₀ Species Reference
Nifedipine -80 mV 130 nM Rat [2]
Nifedipine -40 mV 6 nM Rat [2]
Barnidipine -80 mV 80 nM Rat [2]
Barnidipine -40 mV 18 nM Rat [2]

| Felodipine | - | Voltage-dependent | Guinea Pig |[5] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in a Cardiomyocyte

The binding of this compound to the L-type calcium channel directly inhibits the influx of calcium, which is a critical second messenger in cardiomyocytes. This interruption of calcium signaling is the primary mechanism through which it exerts its effects.

Furnidipine_Signaling cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Furnidipine_ext This compound LTCC L-Type Calcium Channel (Cav1.2) Furnidipine_ext->LTCC Binds and blocks Ca_influx Ca²⁺ Influx LTCC->Ca_influx Inhibits CICR Calcium-Induced Calcium Release (CICR) Ca_influx->CICR Triggers Contraction Myocyte Contraction CICR->Contraction Initiates SR Sarcoplasmic Reticulum (SR) SR->CICR Releases Ca²⁺

Caption: this compound's mechanism of action in a cardiac myocyte.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

The gold-standard technique for investigating the effect of a compound on ion channels in cardiomyocytes is the whole-cell patch-clamp technique. This method allows for the direct measurement of the ionic currents across the cell membrane while controlling the membrane potential.

Patch_Clamp_Workflow Isolation 1. Cardiomyocyte Isolation (e.g., enzymatic digestion of ventricular tissue) Patching 2. Gigaseal Formation (Patch pipette attachment to cell membrane) Isolation->Patching WholeCell 3. Whole-Cell Configuration (Rupture of cell membrane under pipette tip) Patching->WholeCell Clamping 4. Voltage Clamp (Membrane potential held at a set value, e.g., -80mV) WholeCell->Clamping Recording 5. Current Recording (Measure baseline L-type Ca²⁺ current with depolarization step) Clamping->Recording Application 6. This compound Application (Perfusion of the cell with drug-containing solution) Recording->Application PostDrugRecording 7. Post-Drug Current Recording (Measure L-type Ca²⁺ current in the presence of this compound) Application->PostDrugRecording Analysis 8. Data Analysis (Compare pre- and post-drug currents to determine % inhibition and IC₅₀) PostDrugRecording->Analysis

References

Cardiovascular Profile of Furnidipine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FURNIDIPINE , a dihydropyridine calcium channel blocker, exerts its primary cardiovascular effects through the modulation of L-type calcium channels, leading to vasodilation and subsequent alterations in hemodynamic parameters. This technical guide synthesizes the available preclinical data to provide an in-depth understanding of its cardiovascular properties, experimental basis, and underlying signaling mechanisms.

Core Mechanism of Action: L-Type Calcium Channel Blockade

This compound's principal mechanism of action involves the inhibition of voltage-gated L-type calcium channels (Ca_v1.2) located on vascular smooth muscle cells.[1][2] By binding to the α1 subunit of these channels, this compound allosterically modulates their function, reducing the influx of extracellular calcium ions into the cell.[2] This reduction in intracellular calcium concentration is the critical step that initiates a cascade of events leading to vasodilation.

The binding of dihydropyridines like this compound is thought to occur at a specific receptor site on the L-type calcium channel, which is distinct from the binding sites of other classes of calcium channel blockers such as phenylalkylamines and benzothiazepines.[2] This interaction stabilizes the inactivated state of the channel, making it less available to open in response to membrane depolarization.

Hemodynamic Effects: Vasodilation and Blood Pressure Reduction

The primary consequence of L-type calcium channel blockade in vascular smooth muscle is vasodilation. The decreased intracellular calcium concentration inhibits the activity of calmodulin and subsequently myosin light chain kinase (MLCK). This leads to reduced phosphorylation of the myosin light chain, preventing the formation of cross-bridges between actin and myosin filaments and resulting in smooth muscle relaxation. The relaxation of arteriolar smooth muscle leads to a decrease in peripheral vascular resistance, which is the primary determinant of the antihypertensive effect of this compound and other dihydropyridines.

While direct clinical trial data on the specific effects of this compound on blood pressure and heart rate in humans is limited in the currently available literature, studies on other dihydropyridines provide a general framework for its expected effects. For instance, barnidipine has been shown to significantly reduce both systolic and diastolic blood pressure in hypertensive patients. Similarly, felodipine has demonstrated a dose-dependent reduction in blood pressure.[3] It is important to note that reflex tachycardia, a common side effect of potent vasodilators due to baroreceptor activation, can occur. However, some newer dihydropyridines exhibit a lower incidence of this effect.

Cardioprotective and Anti-Arrhythmic Properties: Preclinical Evidence

Preclinical studies, primarily in animal models of myocardial ischemia-reperfusion injury, have suggested that this compound and its metabolites possess significant cardioprotective and anti-arrhythmic properties.

Data from Preclinical Studies
CompoundModelKey FindingsReference
This compound Metabolite (M-2) Isolated rat heart (low-flow and regional ischemia)Improved coronary flow, maintained aortic pressure parameters.[4]
This compound Metabolite (M-2) Isolated rat heart (veratridine-induced calcium overload)Prevented the rise in left ventricular diastolic pressure and decrease in coronary flow.[4]
This compound Metabolite (M-2) In vivo rat model of ischemia- and reperfusion-induced arrhythmiasReduced mortality, incidence, and duration of severe arrhythmias.[4]

These findings suggest that the cardioprotective effects may extend beyond simple vasodilation and could involve direct myocardial effects or modulation of ischemic and reperfusion injury pathways.

Signaling Pathways

The signaling cascade initiated by this compound's interaction with L-type calcium channels is central to its cardiovascular effects.

This compound This compound L_type_Ca_Channel L-type Calcium Channel (α1 subunit) This compound->L_type_Ca_Channel Binds to and inhibits Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Inhibits Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Calmodulin Calmodulin Activation Intracellular_Ca->Calmodulin Reduces MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Inhibits activation of MLC_P Myosin Light Chain Phosphorylation MLCK->MLC_P Reduces Actin_Myosin Actin-Myosin Cross-Bridge Formation MLC_P->Actin_Myosin Prevents Vascular_Contraction Vascular Smooth Muscle Contraction Actin_Myosin->Vascular_Contraction Leads to Vasodilation Vasodilation Vascular_Contraction->Vasodilation Inhibition of Blood_Pressure ↓ Blood Pressure Vasodilation->Blood_Pressure

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental Protocols

The preclinical evidence for this compound's cardiovascular effects is derived from established experimental models.

Ischemia-Reperfusion Injury Model in Rats

A commonly employed model to assess cardioprotective effects involves the temporary occlusion of a coronary artery followed by reperfusion, mimicking the events of a myocardial infarction and subsequent treatment.

cluster_0 Surgical Preparation cluster_1 Ischemia and Reperfusion cluster_2 Data Collection and Analysis Animal_Prep Anesthetize Rat Ventilation Intubate and Ventilate Animal_Prep->Ventilation Thoracotomy Perform Thoracotomy Ventilation->Thoracotomy LAD_Isolation Isolate Left Anterior Descending (LAD) Artery Thoracotomy->LAD_Isolation Ligation Ligate LAD Artery (e.g., 30 minutes) LAD_Isolation->Ligation Reperfusion Release Ligature (e.g., 2 hours) Ligation->Reperfusion Ischemia Period ECG Monitor ECG for Arrhythmias Reperfusion->ECG Hemodynamics Measure Hemodynamic Parameters (BP, HR) Reperfusion->Hemodynamics Infarct_Size Determine Infarct Size (e.g., TTC Staining) ECG->Infarct_Size Hemodynamics->Infarct_Size Biomarkers Measure Cardiac Biomarkers (e.g., Troponin) Infarct_Size->Biomarkers

Caption: Experimental workflow for a rat model of myocardial ischemia-reperfusion injury.

Methodology:

  • Animal Preparation: Male Sprague-Dawley or Wistar rats are typically used. Anesthesia is induced, and the animals are intubated and mechanically ventilated.

  • Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and a suture is passed around it.

  • Induction of Ischemia: The suture is tightened to occlude the LAD artery, inducing myocardial ischemia. The duration of occlusion is a critical experimental parameter.

  • Reperfusion: After the ischemic period, the ligature is released, allowing blood flow to be restored to the previously ischemic myocardium.

  • Monitoring and Analysis: Throughout the procedure, electrocardiogram (ECG) is monitored to detect arrhythmias. Hemodynamic parameters such as blood pressure and heart rate are also recorded. At the end of the reperfusion period, the heart is excised for determination of infarct size and analysis of biochemical markers of cardiac injury.

Conclusion

This compound, through its action as an L-type calcium channel blocker, demonstrates significant vasodilatory properties with the potential for antihypertensive efficacy. Preclinical evidence further suggests promising cardioprotective and anti-arrhythmic effects, primarily investigated through its active metabolites. While these findings provide a strong foundation for its cardiovascular profile, further research, particularly well-controlled clinical trials in human subjects, is necessary to fully elucidate its therapeutic potential and safety profile in the management of cardiovascular diseases. The detailed molecular interactions and the full spectrum of its signaling pathways also warrant continued investigation to optimize its clinical application and explore novel therapeutic avenues.

References

An In-depth Review of Efonidipine's Therapeutic Potential: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An authoritative guide on the dual L- and T-type calcium channel blocker, efonidipine, this whitepaper provides a comprehensive review of its pharmacological profile, therapeutic efficacy in hypertension and beyond, and a detailed examination of the experimental methodologies underpinning its clinical development.

Executive Summary

Efonidipine, a dihydropyridine calcium channel blocker, distinguishes itself through its dual-antagonistic action on both L-type and T-type voltage-gated calcium channels. This unique mechanism of action not only contributes to its potent antihypertensive effects but also confers additional organ-protective benefits, particularly in the renal and cardiovascular systems. This technical guide synthesizes the current body of scientific literature on efonidipine, presenting its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and safety profile in a detailed and structured format. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of cardiovascular therapeutics.

Introduction

Hypertension remains a leading cause of cardiovascular morbidity and mortality worldwide. Calcium channel blockers (CCBs) are a cornerstone of antihypertensive therapy, and the evolution of this class has led to the development of agents with more nuanced pharmacological profiles. Efonidipine emerged as a third-generation dihydropyridine CCB, with its approval in Japan in 1995.[1] Its defining characteristic is the blockade of both L-type calcium channels, which are abundant in vascular smooth muscle and contribute to vasoconstriction, and T-type calcium channels, which are involved in pacemaker activity in the sinoatrial node and are also present in renal arterioles.[1][2][3] This dual blockade results in effective blood pressure reduction with a lower incidence of reflex tachycardia, a common side effect of traditional L-type selective CCBs.[2][3] Furthermore, the modulation of T-type calcium channels is implicated in efonidipine's renoprotective and potential cerebroprotective effects.

Mechanism of Action

Efonidipine's therapeutic effects are rooted in its ability to inhibit the influx of calcium ions into vascular smooth muscle cells and cardiac cells.[1][2]

Dual Blockade of L-type and T-type Calcium Channels
  • L-type Calcium Channels: By blocking L-type calcium channels in vascular smooth muscle, efonidipine induces vasodilation, leading to a reduction in peripheral resistance and, consequently, a lowering of blood pressure.[1]

  • T-type Calcium Channels: Inhibition of T-type calcium channels in the sinoatrial node contributes to a modest reduction in heart rate, mitigating the reflex tachycardia often seen with other dihydropyridines.[2][3] In the renal vasculature, T-type channel blockade is thought to contribute to the dilation of both afferent and efferent arterioles, leading to a reduction in intraglomerular pressure and proteinuria.[4]

The following diagram illustrates the signaling pathway of calcium channel blockade by efonidipine.

Efonidipine Efonidipine L_type L-type Ca2+ Channel (Vascular Smooth Muscle) Efonidipine->L_type Blocks T_type T-type Ca2+ Channel (SA Node, Renal Arterioles) Efonidipine->T_type Blocks Ca_influx_L ↓ Ca2+ Influx L_type->Ca_influx_L Ca_influx_T ↓ Ca2+ Influx T_type->Ca_influx_T Vasodilation Vasodilation Ca_influx_L->Vasodilation HR ↓ Heart Rate Ca_influx_T->HR Renal_protection Renal Protection (↓ Proteinuria) Ca_influx_T->Renal_protection BP ↓ Blood Pressure Vasodilation->BP

Mechanism of Action of Efonidipine.

Pharmacological Properties

Pharmacodynamics

Efonidipine's dual calcium channel blockade translates to a distinct pharmacodynamic profile.

Table 1: Inhibitory Concentrations (IC50) of Efonidipine

TargetIC50Species/TissueStimulation Frequency (Hz)Reference(s)
T-type Ca2+ Current 1.3 x 10⁻⁸ MGuinea-pig ventricular myocytes1[5]
2.0 x 10⁻⁶ MGuinea-pig ventricular myocytes0.2[5]
6.3 x 10⁻⁶ MGuinea-pig ventricular myocytes0.05[5]
L-type Ca2+ Current Nifedipine is tenfold more potent than efonidipineGuinea-pig ventricular myocytes-[6]
Pharmacokinetics

Efonidipine is administered orally and is metabolized in the liver.[7]

Table 2: Human Pharmacokinetic Parameters of Efonidipine

ParameterValueConditionReference(s)
Tmax (Peak Plasma Time) 2 to 3 hoursOral administration[7]
Metabolism Primarily hepatic (CYP3A4)-[7]
Excretion Primarily biliary-[2]

Therapeutic Efficacy

Hypertension

Numerous clinical trials have demonstrated the efficacy of efonidipine in the management of essential hypertension.

Table 3: Summary of Clinical Trials of Efonidipine in Hypertension

StudyNTreatmentDurationMean SBP Reduction (mmHg)Mean DBP Reduction (mmHg)Mean Heart Rate Reduction (bpm)Reference(s)
PERFECT Trial1035Efonidipine vs. Cilnidipine90 daysEfonidipine: 22.25Efonidipine: 11.70Efonidipine: 3.39[8][9]
Dewan et al. (2018)200Efonidipine 40 mg vs. Amlodipine 5 mg28 daysEfonidipine: 18.2 ± 12.2Efonidipine: 10.7 ± 7.0Efonidipine: 8.1 ± 8.3[10]
Oh et al.52Efonidipine 40-60 mg12 weeks11.78.69.9 ± 9.0[3]
Jha et al. (2021)100Efonidipine 40-60 mg12 weeksStatistically significantStatistically significantStatistically significant[11]
Renal Protection

A significant body of evidence supports the renoprotective effects of efonidipine, particularly in patients with hypertension and chronic kidney disease.

Table 4: Effects of Efonidipine on Proteinuria

StudyNPatient PopulationTreatmentDurationKey FindingsReference(s)
Hayashi et al.68Hypertensive patients with renal impairmentEfonidipine vs. ACE inhibitor48 weeksEfonidipine reduced proteinuria from 2.7 ± 0.3 to 2.1 ± 0.3 g/day in patients with >1 g/day proteinuria.[4]
PERFECT Trial1035Hypertensive patientsEfonidipine vs. Cilnidipine90 daysEfonidipine demonstrated a more pronounced reduction in proteinuria (from 151.45 ± 4.4 to 123.52 ± 3.9 mg/g Cr).[8][9]

The proposed mechanism for efonidipine's renoprotective effect is illustrated below.

Efonidipine Efonidipine Afferent_Arteriole Afferent Arteriole Efonidipine->Afferent_Arteriole Blocks T-type Ca2+ channels Efferent_Arteriole Efferent Arteriole Efonidipine->Efferent_Arteriole Blocks T-type Ca2+ channels Dilation_A Dilation Afferent_Arteriole->Dilation_A Dilation_E Dilation Efferent_Arteriole->Dilation_E Glomerular_Pressure ↓ Intraglomerular Pressure Dilation_A->Glomerular_Pressure Dilation_E->Glomerular_Pressure Proteinuria ↓ Proteinuria Glomerular_Pressure->Proteinuria

Renoprotective Mechanism of Efonidipine.

Cerebroprotective Potential

Preclinical studies suggest a potential cerebroprotective role for efonidipine. A study in diabetic rats with middle cerebral artery occlusion found that efonidipine treatment led to a significant reduction in post-ischemic brain infarct volume and improved neurological scores.[6] The proposed mechanism involves the down-regulation of the TGF-β/SMAD-2 signaling pathway.[6] Further clinical research is needed to validate these findings in humans.

Safety and Tolerability

Efonidipine is generally well-tolerated. The most common adverse events are typically mild to moderate in intensity and include facial flushing, nausea, dyspepsia, and headaches.[11] A notable advantage of efonidipine is its lower incidence of peripheral edema compared to L-type selective CCBs.[12]

Table 5: Incidence of Common Adverse Events

Adverse EventIncidenceStudy
Facial Flushing6%Jha et al. (2021)[11]
Nausea5%Jha et al. (2021)[11]
Dyspepsia4%Jha et al. (2021)[11]
Headaches4%Jha et al. (2021)[11]
Peripheral Edema<0.1%[12]

Drug Interactions

Efonidipine is a substrate of the cytochrome P450 3A4 (CYP3A4) enzyme system.[7]

  • CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors (e.g., grapefruit juice, cimetidine) may increase efonidipine plasma concentrations and the risk of adverse effects.[7]

  • CYP3A4 Inducers: Conversely, CYP3A4 inducers (e.g., rifampin, St. John's Wort) may decrease efonidipine levels, potentially reducing its therapeutic efficacy.[7]

  • Other Antihypertensives: Concomitant use with other antihypertensive agents can have an additive effect, increasing the risk of hypotension.[7]

  • Tacrolimus: Efonidipine may increase the plasma concentration of tacrolimus.[11]

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This technique is crucial for characterizing the effects of efonidipine on ion channel activity.

Objective: To measure the inhibitory effect of efonidipine on L-type and T-type calcium currents in isolated cardiomyocytes.

Methodology:

  • Cell Isolation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., guinea pig ventricles).

  • Pipette Preparation: Borosilicate glass micropipettes with a resistance of 2-5 MΩ are fabricated using a pipette puller and fire-polished. The pipette is filled with an internal solution containing ions that mimic the intracellular environment.

  • Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: The membrane potential is held at a specific voltage (e.g., -80 mV) using a patch-clamp amplifier.

  • Current Recording: Voltage steps are applied to elicit calcium currents, which are recorded by the amplifier. Specific voltage protocols are used to isolate L-type and T-type currents based on their different voltage-dependent activation and inactivation properties.

  • Drug Application: Efonidipine is applied to the cell via the bath solution at various concentrations.

  • Data Analysis: The reduction in current amplitude in the presence of efonidipine is measured to determine the IC50 value.

The following diagram outlines the workflow for a whole-cell patch clamp experiment.

start Start cell_isolation Isolate Cardiomyocytes start->cell_isolation pipette_prep Prepare Micropipette cell_isolation->pipette_prep giga_seal Form Gigaohm Seal pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Apply Voltage Clamp whole_cell->voltage_clamp record_baseline Record Baseline Ca2+ Currents voltage_clamp->record_baseline apply_drug Apply Efonidipine record_baseline->apply_drug record_drug Record Ca2+ Currents with Efonidipine apply_drug->record_drug analyze Analyze Data (Determine IC50) record_drug->analyze end_node End analyze->end_node

Whole-Cell Patch Clamp Workflow.

Aortic Ring Vasodilation Assay

This ex vivo method is used to assess the vasodilatory properties of efonidipine.

Objective: To measure the dose-dependent vasorelaxant effect of efonidipine on isolated arterial tissue.

Methodology:

  • Tissue Preparation: The thoracic aorta is excised from a laboratory animal (e.g., rat), cleaned of adipose and connective tissue, and cut into rings of 2-3 mm in length.

  • Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration: The rings are allowed to equilibrate under a resting tension for a specified period.

  • Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or KCl to induce a stable contractile tone.

  • Drug Application: Efonidipine is added to the organ bath in a cumulative manner at increasing concentrations.

  • Data Recording: The relaxation of the aortic ring at each concentration of efonidipine is recorded as a percentage of the pre-contracted tension.

  • Data Analysis: A dose-response curve is constructed to determine the EC50 (half-maximal effective concentration) for vasodilation.

The following diagram illustrates the workflow for an aortic ring vasodilation assay.

start Start tissue_prep Prepare Aortic Rings start->tissue_prep mounting Mount Rings in Organ Bath tissue_prep->mounting equilibration Equilibrate under Resting Tension mounting->equilibration pre_contraction Pre-contract with Vasoconstrictor equilibration->pre_contraction apply_drug Add Efonidipine (Cumulative Doses) pre_contraction->apply_drug record_relaxation Record Relaxation apply_drug->record_relaxation analyze Analyze Data (Construct Dose-Response Curve) record_relaxation->analyze end_node End analyze->end_node

Aortic Ring Vasodilation Assay Workflow.

Conclusion

Efonidipine's dual L- and T-type calcium channel blockade provides a unique and effective approach to the management of hypertension. Its favorable pharmacodynamic profile, characterized by potent blood pressure lowering with minimal reflex tachycardia, coupled with its demonstrated renoprotective effects, positions it as a valuable therapeutic option. The potential for cerebroprotection further enhances its therapeutic profile, warranting continued investigation. This technical guide provides a comprehensive overview of the current knowledge on efonidipine, offering a valuable resource for the scientific and drug development communities. Further research, particularly large-scale, long-term clinical trials, will continue to elucidate the full therapeutic potential of this multifaceted cardiovascular agent.

References

Molecular Targets of Furnidipine in the Myocardium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furnidipine, a third-generation dihydropyridine (DHP) calcium channel blocker, is recognized for its potent antihypertensive effects. Unlike many first-generation DHPs, this compound and its active metabolites exhibit a unique pharmacological profile in the myocardium, characterized by significant cardioprotection with minimal cardiodepressant effects. This technical guide provides an in-depth exploration of the molecular targets of this compound within the heart muscle. It consolidates available quantitative data, details the experimental protocols used for characterization, and visualizes the core signaling pathways and experimental workflows. The primary molecular targets are voltage-gated L-type and likely T-type calcium channels, with its active metabolite M-2 playing a crucial role in its myocardial effects.

Primary Molecular Targets in the Myocardium

This compound, primarily through its active metabolite M-2, exerts its effects on the myocardium by modulating ion flux through voltage-gated calcium channels.[1][2] As a member of the dihydropyridine class, its principal target is the L-type calcium channel (Cav1.2) , which is critical for cardiac muscle excitation-contraction coupling.[3][4]

  • L-type Calcium Channels (Cav1.2): These high-voltage activated channels are the primary portals for calcium influx into cardiomyocytes during phase 2 of the action potential. This influx triggers a larger release of calcium from the sarcoplasmic reticulum (calcium-induced calcium release), initiating myocyte contraction.[3] Dihydropyridines bind to the α1 subunit of the L-type channel, stabilizing it in an inactivated state, thereby reducing the probability of channel opening and decreasing calcium influx.[5] The cardioprotective effects of this compound's metabolite, M-2, are attributed to its ability to prevent the deleterious effects of intracellular calcium overload.[2][6]

  • T-type Calcium Channels (Cav3.x): Evidence suggests that some third-generation DHPs, such as efonidipine, also block low-voltage activated T-type calcium channels.[7][8][9] These channels are involved in cardiac pacemaking and the regulation of heart rate.[10] While direct studies on this compound are limited, the observation that its metabolite M-2 provides cardioprotection without the marked cardiac depression typical of potent L-type blockers suggests a more complex mechanism, potentially involving T-type channel modulation.[2][6] Blockade of T-type channels in the sinoatrial node can attenuate the reflex tachycardia often associated with potent peripheral vasodilation caused by L-type channel blockade.[10]

Quantitative Pharmacological Data

Direct quantitative data on the binding affinity (Kd) or inhibitory concentration (IC50) of this compound or its active metabolite M-2 on isolated myocardial calcium channels is not extensively available in the public literature. However, functional studies have identified an effective concentration for M-2's cardioprotective effects.[2] The table below summarizes this finding alongside comparative data from other relevant dihydropyridine calcium channel blockers to provide context.

CompoundTarget/AssayPreparationValueReference(s)
This compound (Metabolite M-2) Cardioprotection / HemodynamicsIsolated Rat Working Heart100 nM (Effective Concentration)[1][2]
Efonidipine T-type Ca²⁺ Current (ICa,T)Guinea-Pig Ventricular MyocytesIC₅₀: 13 nM (at 1 Hz)[7]
Nitrendipine L-type Ca²⁺ Channel BindingCanine Ventricular MyocytesKd: 0.36 nM (inactivated state)[5]
Benidipine DHP Receptor BindingRat Heart MembranesKd: 0.078 nM[11]
Nifedipine Cardiac Calcium ChannelsFrog Atrial FibersIC₅₀: 200 nM
Nicardipine Cardiac Calcium ChannelsFrog Atrial FibersIC₅₀: 1000 nM
Cilnidipine L-type Ba²⁺ Current (IBa,L)Rat Aortic A7r5 CellsIC₅₀: 10 nM[12]

IC₅₀ (Half maximal inhibitory concentration) and Kd (Dissociation constant) values represent the concentration of a drug that is required for 50% inhibition or binding in vitro, respectively.

Signaling Pathways

The primary signaling pathway affected by this compound in the myocardium is the modulation of calcium-dependent excitation-contraction coupling. By blocking L-type calcium channels, this compound's active metabolite reduces the influx of Ca²⁺, leading to a cascade of downstream effects that result in decreased myocardial contractility.

G cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol This compound This compound (Metabolite M-2) L_Channel L-type Ca²⁺ Channel (Cav1.2) This compound->L_Channel Blockade Ca_int Ca²⁺ (intracellular) Ca_ext Ca²⁺ (extracellular) Ca_ext->Ca_int Influx Calmodulin Calmodulin Ca_int->Calmodulin Binds MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Myocyte Contraction MyosinLC_P->Contraction Leads to

Caption: this compound's mechanism of action in a cardiomyocyte.

Experimental Protocols

The characterization of this compound's molecular targets relies on established biophysical and biochemical techniques. The following are detailed methodologies for two key experimental approaches.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on ion channel currents (e.g., ICa,L and ICa,T) in isolated cardiomyocytes.

Objective: To determine the IC50 and characterize the voltage- and frequency-dependence of calcium channel blockade by this compound.

Methodology:

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, guinea pig) via Langendorff perfusion with collagenase and protease solutions.

  • Solutions:

    • External Solution (Tyrode's): Contains (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

    • Pipette Solution (Internal): Contains (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. Cesium and TEA are used to block potassium currents.

  • Recording:

    • Isolated myocytes are placed in a recording chamber on an inverted microscope and perfused with the external solution.

    • A borosilicate glass micropipette (resistance 2-4 MΩ) filled with the internal solution is advanced to the cell surface to form a high-resistance (>1 GΩ) "gigaseal".

    • The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Voltage-Clamp Protocol:

    • The cell is held at a negative holding potential (e.g., -80 mV) to keep calcium channels in a closed, resting state.

    • To elicit L-type currents, the membrane is depolarized with voltage steps (e.g., to 0 mV for 200 ms).

    • To elicit T-type currents, a more negative holding potential is used (e.g., -90 mV) followed by smaller depolarizing steps (e.g., to -30 mV).

  • Drug Application:

    • Control currents are recorded.

    • This compound (or its metabolite M-2) is added to the external solution at increasing concentrations (e.g., 1 nM to 10 µM).

    • The reduction in peak current amplitude at each concentration is measured to construct a dose-response curve and calculate the IC50.

  • Data Analysis: The current inhibition is calculated as (1 - Idrug / Icontrol) * 100%. Data are fitted with the Hill equation to determine the IC50.

G A Isolate Cardiomyocytes B Achieve Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Ca²⁺ Currents B->C D Apply this compound (Increasing Concentrations) C->D E Record Ca²⁺ Currents Post-Application D->E F Construct Dose-Response Curve E->F G Calculate IC₅₀ F->G

Caption: Experimental workflow for patch-clamp analysis.

Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity (Kd) and density (Bmax) of this compound to its receptor sites on myocardial membranes.

Objective: To quantify the direct binding interaction of a radiolabeled ligand with calcium channels in the presence of unlabeled this compound.

Methodology:

  • Membrane Preparation:

    • Myocardial tissue is homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[13]

    • The homogenate is centrifuged at low speed to remove debris, and the supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.[11]

    • The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined via a BCA or Bradford assay.

  • Binding Reaction:

    • The assay is performed in microtiter plates.

    • To each well, add:

      • Myocardial membrane preparation (e.g., 50-100 µg protein).

      • A fixed concentration of a radiolabeled dihydropyridine ligand (e.g., [³H]nitrendipine).

      • Increasing concentrations of unlabeled this compound (the "competitor").

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a very high concentration of an unlabeled DHP (e.g., 10 µM nifedipine) to saturate all specific sites.

  • Incubation: Plates are incubated (e.g., 60 minutes at 25°C) to allow the binding reaction to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This separates the membrane-bound radioligand from the free radioligand.[13]

  • Washing: Filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • The data are plotted as specific binding versus the log concentration of this compound.

    • A competition binding curve is fitted to the data to determine the IC50 of this compound.

    • The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Conclusion

The primary molecular targets of this compound in the myocardium are voltage-gated L-type calcium channels, with a likely secondary interaction with T-type calcium channels. Its active metabolite, M-2, is a potent cardioprotective agent that mitigates the effects of calcium overload without inducing significant cardiodepression. While direct high-affinity binding data for this compound on myocardial channels remains to be fully elucidated, its functional effects and comparison with other dihydropyridines confirm its role as a highly effective calcium channel modulator. The detailed experimental protocols provided herein offer a framework for further investigation into the precise molecular interactions and downstream signaling effects of this third-generation dihydropyridine.

References

Topic: Structure-Activity Relationship of Furnidipine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Furnidipine is a third-generation dihydropyridine (DHP) L-type calcium channel blocker used in the management of hypertension. Like other drugs in its class, its therapeutic effects are derived from the blockade of calcium influx into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. The structure-activity relationship (SAR) of this compound and its derivatives is critical for understanding its potency, selectivity, and pharmacokinetic profile. This document provides a detailed examination of the key structural features governing the activity of this compound derivatives, outlines the experimental protocols used for their evaluation, and visualizes the associated biological pathways and workflows.

Core Structure-Activity Relationships of 1,4-Dihydropyridines

The biological activity of this compound is rooted in the foundational SAR principles of the 1,4-dihydropyridine scaffold. These principles, derived from extensive studies on compounds like nifedipine and its analogs, are directly applicable to this compound derivatives.[1][2]

Key requirements for potent calcium channel blocking activity include:

  • The 1,4-Dihydropyridine Ring: This heterocyclic ring is indispensable for activity. Oxidation to a pyridine ring or reduction of the double bonds results in a significant loss or complete abolishment of antagonist activity.[3]

  • An Unsubstituted N1 Position: The nitrogen at position 1 of the DHP ring must be unsubstituted (NH). Substitution at this position diminishes activity.[3]

  • A Phenyl Ring at C4: A substituted or unsubstituted aryl ring at the 4-position is a fundamental requirement for optimal activity.[3][4] For many DHPs, including this compound, this is a nitrophenyl group. The position and nature of substituents on this phenyl ring influence potency and can modulate receptor binding.[4]

  • Ester Groups at C3 and C5: The presence of ester functionalities at the 3 and 5 positions is crucial for optimizing activity.[3][4] The nature of these ester groups can impact the drug's distribution and pharmacokinetic properties.[2]

  • Small Alkyl Groups at C2 and C6: Typically, small alkyl groups like methyl are preferred at these positions for high potency.[2]

These core principles are summarized in the table below.

Structural FeaturePositionRequirement for Optimal Antagonist ActivityCitation
1,4-Dihydropyridine RingCore ScaffoldEssential for activity; must be un-oxidized and un-reduced.[3]
Nitrogen AtomN1Must be unsubstituted (secondary amine).[3]
Aryl (Phenyl) GroupC4Essential for high-affinity binding. Electron-withdrawing groups (e.g., nitro) at the ortho or meta position of the phenyl ring enhance activity.[3][4]
Ester MoietiesC3 and C5Crucial for activity. Non-identical esters can introduce chirality at C4, leading to stereoselectivity.[2][3]
Alkyl GroupsC2 and C6Small groups, typically methyl, are optimal for potency.[2]

Stereoselectivity of this compound Derivatives

This compound possesses a chiral center at the C4 position of the dihydropyridine ring, leading to different stereoisomers. Asymmetry in the ester groups at the C3 and C5 positions makes the C4 carbon a chiral center.[3] Pharmacological evaluation of the four stereoisomers of this compound has demonstrated significant stereospecificity in their binding to calcium channels in brain, ileum, and cardiac tissues.[5]

The (SS)- and (SR)-isomers are markedly more potent than their corresponding (RR)- and (RS)-enantiomers.[5] This highlights that the spatial arrangement of the substituents around the C4 chiral center is a critical determinant of biological activity. Furthermore, the more potent (SS)- and (SR)-isomers exhibit greater selectivity for cerebral tissue compared to ileal and cardiac preparations.[5]

StereoisomerRelative PotencyTissue SelectivityCitation
(SS)-isomerHighMore selective for cerebral tissue[5]
(SR)-isomerHighMore selective for cerebral tissue[5]
(RR)-isomerLowLess potent enantiomer[5]
(RS)-isomerLowLess potent enantiomer[5]

Mechanism of Action and Signaling Pathway

This compound exerts its antihypertensive effect by blocking L-type voltage-gated calcium channels.[6][7] In vascular smooth muscle, depolarization of the cell membrane triggers the opening of these channels, leading to an influx of extracellular Ca²⁺. This influx increases intracellular calcium concentration, which then binds to calmodulin. The Ca²⁺-calmodulin complex activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chains, initiating smooth muscle contraction and resulting in vasoconstriction.[7] By blocking the L-type calcium channels, this compound inhibits this entire cascade, leading to vasodilation and a decrease in blood pressure.[6]

G cluster_cell Vascular Smooth Muscle Cell Depolarization Membrane Depolarization CaChannel L-type Ca2+ Channel Depolarization->CaChannel Opens CaInflux Ca2+ Influx CaChannel->CaInflux Calmodulin Calmodulin Activation CaInflux->Calmodulin MLCK MLCK Activation Calmodulin->MLCK Phosphorylation Myosin Light Chain Phosphorylation MLCK->Phosphorylation Contraction Smooth Muscle Contraction Phosphorylation->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction This compound This compound This compound->CaChannel Blocks

Caption: L-type calcium channel signaling pathway and inhibition by this compound.

Experimental Protocols

The evaluation of this compound derivatives involves chemical synthesis followed by rigorous biological testing to determine their potency and efficacy.

Chemical Synthesis: Modified Hantzsch Dihydropyridine Synthesis

The four stereoisomers of this compound are synthesized using a modified Hantzsch synthesis.[5] This method allows for the controlled creation of the dihydropyridine ring with the desired stereochemistry.

Protocol:

  • Reactant Preparation: The synthesis involves the reaction of an aminocrotonate with an acetoacetate derivative. For stereospecific synthesis, chiral starting materials are used, such as (-)- or (+)-tetrahydrofuran-2-ylmethyl 3-aminocrotonate and methyl 2-[(2'-nitrophenyl)methylene]acetoacetate.[5]

  • Condensation Reaction: The two components are reacted under appropriate conditions to form the 1,4-dihydropyridine ring. This results in a diastereomeric mixture.[5]

  • Chromatographic Separation: The resulting 1:1 diastereomeric mixtures are separated using chromatography. A chiral stationary phase, such as poly(D-phenylglycine), is employed to resolve the individual stereoisomers.[5]

  • Purity Analysis: The enantiomeric purity of the separated stereoisomers is confirmed using high-performance liquid chromatography with a chiral stationary phase (HPLC-CSP).[5]

Biological Evaluation: Receptor Binding Assay

To quantify the affinity of this compound derivatives for the L-type calcium channel, competitive binding assays are performed using a radiolabeled high-affinity DHP ligand, such as [³H]isradipine or (+)-[³H]PN 200-110.[4][5]

Protocol:

  • Tissue Homogenate Preparation: Brain, cardiac, or ileal tissues are harvested from laboratory animals (e.g., Sprague-Dawley rats). The tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a membrane preparation rich in L-type calcium channels.[5]

  • Competitive Binding: The membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [³H]isradipine) and varying concentrations of the test compound (this compound derivative).[5]

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound ligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate a concentration-response curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated.[4] This value is an indicator of the compound's binding affinity.

G A Tissue Homogenization (e.g., Rat Brain) B Incubate Membrane Prep with: 1. [3H]Isradipine (Radioligand) 2. This compound Derivative (Competitor) A->B C Rapid Filtration to Separate Bound vs. Unbound Ligand B->C D Liquid Scintillation Counting (Measure Radioactivity) C->D E Data Analysis: Calculate IC50 Value D->E

Caption: Experimental workflow for a competitive receptor binding assay.

In Vivo Antihypertensive Activity

The ultimate test of a this compound derivative's efficacy is its ability to lower blood pressure in a living organism. The non-invasive tail-cuff method is a standard preclinical model for this assessment.[8]

Protocol:

  • Animal Acclimatization: Male rats (e.g., Wistar or Sprague-Dawley) are acclimatized to the restraining device and tail-cuff apparatus for several days to minimize stress-induced blood pressure variations.[8]

  • Baseline Measurement: Before drug administration, the baseline systolic blood pressure and heart rate of each conscious rat are measured multiple times until a stable reading is obtained.[8]

  • Drug Administration: The this compound derivative is administered, typically via intraperitoneal (i.p.) injection or oral gavage. A vehicle control group (e.g., receiving only DMSO) is run in parallel.[8]

  • Blood Pressure Monitoring: Systolic blood pressure is measured at specific time points after administration (e.g., 15, 30, 60, and 90 minutes) to determine the onset and duration of the antihypertensive effect.[8]

  • Data Analysis: The change in mean systolic blood pressure from the baseline is calculated for each animal at each time point. The results are compared to the vehicle control group to determine the statistical significance of the blood pressure-lowering effect.

G A Acclimatize Rats to Tail-Cuff Apparatus B Measure Baseline Systolic Blood Pressure (SBP) A->B C Administer this compound Derivative or Vehicle Control (i.p.) B->C D Record SBP at Predetermined Time Intervals (e.g., 15, 30, 60 min) C->D E Data Analysis: Compare SBP Change vs. Control D->E

Caption: Workflow for in vivo antihypertensive testing using the tail-cuff method.

Conclusion

The structure-activity relationship of this compound derivatives adheres closely to the established principles for 1,4-dihydropyridine calcium channel blockers. Potency is critically dependent on the integrity of the DHP ring, the nature of substituents at the C2, C3, C4, C5, and C6 positions, and, most notably, the stereochemistry at the C4 chiral center. The (SS)- and (SR)-isomers have been identified as the more potent and cerebrally selective enantiomers.[5] The experimental protocols outlined herein, including Hantzsch synthesis, competitive binding assays, and in vivo blood pressure monitoring, provide a robust framework for the rational design and evaluation of novel this compound analogs with improved therapeutic profiles. Future research may focus on modifying the ester side chains to enhance tissue selectivity and optimize pharmacokinetic properties.

References

Methodological & Application

Application Notes and Protocols for Furnidipine Administration in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Furnidipine, a dihydropyridine calcium channel blocker, in various rat models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.

Introduction to this compound

This compound is a third-generation dihydropyridine L-type calcium channel blocker. Its primary mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells and cardiac myocytes, leading to vasodilation and a subsequent reduction in blood pressure.[1] It has been investigated for its potential therapeutic effects in cardiovascular diseases, including hypertension and cardiac ischemia-reperfusion injury.[1][2] Studies in rat models have demonstrated its cardioprotective and anti-arrhythmic properties.[1][2] this compound is metabolized into several active metabolites, with M-2 and M-3 also exhibiting significant pharmacological activity.[1][3]

Chemical Properties (for reference)
PropertyValue
Chemical Name(±)-methyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Molecular FormulaC₂₂H₂₄N₂O₇
Molecular Weight428.44 g/mol

Data Summary: this compound Administration in Rat Models

The following tables summarize quantitative data from studies involving this compound and its metabolites in rat models.

Table 1: Oral Administration of this compound and its Metabolites
Model Rat Strain Compound Dosage (mg/kg) Pre-treatment/Duration Key Findings Reference
Cardiac Ischemia-ReperfusionSprague-DawleyThis compound1, 5, 101 hour pre-ischemiaDose-dependent reduction in creatine kinase release; higher doses reduced mortality and arrhythmias.[2]
Cardiac Ischemia-ReperfusionNot SpecifiedMetabolites (M-2, M-3, M-8)2024 and 1 hour pre-ischemiaM-2 and M-3 significantly reduced mortality; M-3 completely prevented ventricular fibrillation.[1]
Hypertension (Spontaneous)Spontaneously Hypertensive Rats (SHR)Ryodipine (similar dihydropyridine)1, 10Not SpecifiedSignificant decrease in systolic blood pressure.[4]
Acute Renal Failure (Ischemia-induced)WistarEfonidipine (similar dihydropyridine)20 (twice daily)3 daysSignificantly suppressed the elevation of plasma creatinine and urea nitrogen.[5]
Table 2: Intravenous Administration of this compound
Model Rat Strain Dosage (µg/kg) Pre-treatment/Duration Key Findings Reference
Cardiac Ischemia-ReperfusionSprague-Dawley1.25, 2.5, 5, 1010 minutes pre-ischemiaLower doses reduced creatine kinase release; higher doses reduced mortality and arrhythmias.[2]
Table 3: Pharmacokinetic Parameters of Dihydropyridines in Rats
Compound Administration Route Dose Tmax (h) Cmax (ng/mL) Bioavailability (%) t½ (h) Reference
BarnidipineOralNot Specified0.3 - 0.4Non-linear increase with dose11 - 18-[6]
BarnidipineIntravenousNot Specified---0.6[6]
MebudipineOral10 mg/kg-25.9 ± 9.79< 2-[7]
MebudipineIntravenous0.5 mg/kg---2.84[7]
NilvadipineOral10 mg/kg< 1-4.3-[7]
Cilnidipine (Nanocrystals)OralNot Specified< Pure DrugIncreased vs. Pure Drug~217% vs. Pure Drug-[8]

Experimental Protocols

General Preparation and Administration of this compound

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose, polyethylene glycol, dimethyl sulfoxide)

  • Oral gavage needles

  • Syringes and needles for intravenous injection

  • Rat restrainers

  • Analytical balance

Protocol for Oral Administration:

  • Preparation of this compound Suspension:

    • Weigh the required amount of this compound powder using an analytical balance.

    • Prepare the vehicle solution (e.g., 0.5% w/v carboxymethylcellulose in distilled water).

    • Gradually add the this compound powder to the vehicle while vortexing or stirring to ensure a homogenous suspension. The final concentration should be calculated based on the desired dosage and the volume to be administered (typically 1-2 mL for an adult rat).

  • Animal Handling and Dosing:

    • Gently restrain the rat.

    • Insert the oral gavage needle carefully into the esophagus.

    • Administer the prepared this compound suspension slowly.

    • Monitor the animal for any signs of distress during and after administration.

Protocol for Intravenous Administration:

  • Preparation of this compound Solution:

    • Dissolve this compound in a suitable solvent (e.g., a mixture of polyethylene glycol and saline). The solubility of this compound should be considered to ensure it remains in solution.

    • Filter the solution through a 0.22 µm sterile filter to remove any particulates.

  • Animal Handling and Dosing:

    • Anesthetize the rat according to an approved protocol.

    • Expose a suitable vein (e.g., tail vein, femoral vein).

    • Administer the this compound solution slowly using a sterile syringe and needle.

    • Monitor the animal's vital signs throughout the procedure.

Protocol for Cardiac Ischemia-Reperfusion Model

Objective: To evaluate the cardioprotective effects of this compound against ischemia-reperfusion injury.

Materials:

  • Anesthetic (e.g., pentobarbital, 60 mg/kg, i.p.)

  • Surgical instruments

  • Suture material

  • ECG monitoring equipment

  • Ventilator

Protocol:

  • Animal Preparation:

    • Anesthetize a male Sprague-Dawley rat.

    • Intubate the trachea and provide artificial ventilation.

    • Place the rat on a heating pad to maintain body temperature.

    • Monitor ECG continuously.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Carefully place a suture around the left anterior descending (LAD) coronary artery.

  • This compound Administration:

    • Administer this compound orally (1, 5, or 10 mg/kg) 1 hour before inducing ischemia, or intravenously (1.25, 2.5, 5, or 10 µg/kg) 10 minutes before inducing ischemia.[2]

  • Induction of Ischemia and Reperfusion:

    • Induce regional ischemia by tightening the suture around the LAD artery for a specified period (e.g., 7 minutes).[2]

    • Confirm ischemia by observing changes in the ECG (e.g., ST-segment elevation).

    • Release the suture to allow for reperfusion for a specified duration (e.g., 15 minutes).[2]

  • Data Collection and Analysis:

    • Monitor for arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation) during the reperfusion period.

    • At the end of the experiment, collect blood samples to measure cardiac biomarkers (e.g., creatine kinase).

    • Analyze the incidence and duration of arrhythmias and the levels of cardiac biomarkers between the control and this compound-treated groups.

Protocol for Hypertension Model (Spontaneously Hypertensive Rat - SHR)

Objective: To assess the antihypertensive effects of this compound.

Materials:

  • Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

  • Blood pressure measurement system (e.g., tail-cuff method or telemetry).

Protocol:

  • Animal Acclimatization:

    • Acclimatize the SHR and WKY rats to the blood pressure measurement procedure to minimize stress-induced fluctuations.

  • Baseline Measurements:

    • Measure baseline systolic and diastolic blood pressure and heart rate for all rats.

  • This compound Administration:

    • Administer this compound orally at the desired dosage (e.g., 1 and 10 mg/kg, as used for a similar dihydropyridine).[4]

    • A control group should receive the vehicle only.

  • Blood Pressure Monitoring:

    • Measure blood pressure at various time points after drug administration to determine the onset and duration of the antihypertensive effect.

    • For chronic studies, administer this compound daily and monitor blood pressure regularly over several weeks.

  • Data Analysis:

    • Compare the changes in blood pressure and heart rate between the this compound-treated group and the control group.

Visualization of Pathways and Workflows

Signaling Pathway of this compound Action

Furnidipine_Mechanism cluster_cell Vascular Smooth Muscle Cell cluster_effect L_type L-type Calcium Channel Ca_influx Ca²⁺ Influx L_type->Ca_influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_activation Contraction Muscle Contraction MLCK_activation->Contraction Vasodilation Vasodilation This compound This compound This compound->L_type Inhibition BP_lowering Blood Pressure Lowering Vasodilation->BP_lowering

Caption: Mechanism of action of this compound leading to vasodilation.

Experimental Workflow for this compound in a Rat Model

Experimental_Workflow start Start animal_model Select Rat Model (e.g., SHR, Ischemia-Reperfusion) start->animal_model group_allocation Randomly Allocate to Groups (Control vs. This compound) animal_model->group_allocation baseline Baseline Measurements (e.g., Blood Pressure, ECG) group_allocation->baseline drug_prep Prepare this compound Formulation baseline->drug_prep administration Administer this compound (Oral or IV) drug_prep->administration monitoring Monitor Physiological Parameters administration->monitoring data_collection Collect Data and Samples (e.g., Blood, Tissue) monitoring->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: General experimental workflow for in vivo studies of this compound in rats.

Safety and Toxicity Considerations

While this compound is generally well-tolerated at therapeutic doses, high doses of dihydropyridine calcium channel blockers can lead to adverse effects. In rats, high doses of some dihydropyridines have been associated with central nervous system depression.[4] Long-term administration of high doses of oxodipine, another calcium antagonist, has been shown to cause constipation and megacolon in rats.[9] Reproductive toxicity studies on felodipine in rats indicated that high doses could prolong parturition and increase perinatal death, which appears to be a class effect for calcium antagonists.[10] Researchers should carefully consider the dose-response relationship and monitor for potential adverse effects in their studies.

Disclaimer: These protocols are intended as a guide and should be adapted to specific research questions and institutional guidelines. All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Furnidipine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract
Introduction

Furnidipine is a calcium channel blocker used in the management of hypertension. Accurate and precise quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic profiling, dose-response relationship studies, and overall drug development. This document provides a comprehensive protocol for the quantification of this compound in human plasma using HPLC, which is a widely accessible and reliable analytical technique.

Experimental

1. Chemicals and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., Nifedipine or another suitable dihydropyridine

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Ortho-phosphoric acid

  • Human plasma (drug-free)

2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in Table 1.

Protocols

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Nifedipine) in methanol.

  • IS Working Solution (5 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 5 µg/mL.

  • Calibration Standards and Quality Control Samples: Prepare calibration standards and QC samples by spiking appropriate volumes of the this compound working stock solution into drug-free human plasma to achieve the desired concentration range.

Sample Preparation Protocol

The protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Pipette 200 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (5 µg/mL) and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Inject 20 µL of the supernatant into the HPLC system.

Data Presentation

The quantitative data presented below is based on typical performance characteristics observed for HPLC methods of similar dihydropyridine compounds.[1][2][3]

Table 1: Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Water (60:40, v/v) adjusted to pH 3.5 with phosphoric acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 238 nm
Run Time Approximately 10 minutes

Table 2: Method Validation Parameters (Representative Data)

ParameterResult
Linearity Range 5 - 500 ng/mL (r² > 0.998)
Limit of Detection (LOD) 1.5 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Retention Time (this compound) ~ 5.8 min
Retention Time (IS) ~ 4.2 min
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Recovery) 95 - 105%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is_add Add Internal Standard (20 µL) plasma->is_add precip Add Acetonitrile (400 µL) is_add->precip vortex1 Vortex (1 min) precip->vortex1 centrifuge Centrifuge (12,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (20 µL) supernatant->injection hplc HPLC System (C18 Column, UV Detection) injection->hplc chromatogram Obtain Chromatogram hplc->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve Plotting integration->calibration quantification Quantify this compound Concentration calibration->quantification

Caption: Workflow for this compound Quantification in Plasma.

Conclusion

The described HPLC method provides a reliable and accessible approach for the quantification of this compound in human plasma. The protocol, adapted from methods for similar dihydropyridine compounds, demonstrates good performance characteristics in terms of linearity, sensitivity, precision, and accuracy. This application note serves as a valuable resource for researchers and professionals involved in the development and analysis of this compound.

References

Application Notes and Protocols for Cell Culture Studies Using Furnidipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furnidipine is a third-generation dihydropyridine L-type calcium channel blocker used in the management of hypertension. Emerging research on dihydropyridines suggests a range of cellular effects beyond vasodilation, including modulation of apoptosis, cell proliferation, and inflammation. These "pleiotropic" effects are of significant interest in various research fields, including cardiovascular biology, oncology, and immunology.

These application notes provide a comprehensive overview of potential cell culture studies with this compound, drawing upon existing research on other dihydropyridine calcium channel blockers as a foundational guide. The protocols detailed below are based on established methodologies for compounds with similar mechanisms of action, such as nifedipine, amlodipine, and felodipine, and should be adapted and optimized for specific cell types and experimental questions.

Potential Cellular Effects of this compound

Based on studies of related dihydropyridine compounds, this compound may exert the following effects in cell culture models:

  • Inhibition of Cell Proliferation: Dihydropyridines have been shown to inhibit the proliferation of various cell types, including vascular smooth muscle cells and certain cancer cell lines.[1]

  • Induction or Inhibition of Apoptosis: The effect of dihydropyridines on apoptosis can be cell-type specific. For instance, nifedipine has been reported to induce apoptosis in vascular smooth muscle cells from hypertensive rats, while it may protect other cell types from cell death.[2]

  • Modulation of Endothelial Cell Function: Dihydropyridines can influence endothelial cell function, including nitric oxide (NO) production and the expression of adhesion molecules.

  • Anti-inflammatory Effects: Some dihydropyridines, like azelnidipine, have been shown to inhibit the differentiation and activation of macrophages.[3][4]

Data Presentation: Quantitative Data from Related Dihydropyridine Studies

The following table summarizes quantitative data from cell culture studies using various dihydropyridine calcium channel blockers. This information can serve as a starting point for determining appropriate concentration ranges for this compound in similar experimental setups.

CompoundCell LineAssayConcentration/IC50Observed Effect
NifedipineAortic Smooth Muscle Cells (from SHR)Apoptosis (TUNEL)5 x 10⁻⁵ MIncreased apoptosis
AmlodipineVascular Smooth Muscle CellsCell Proliferation1 x 10⁻⁸ to 1 x 10⁻⁶ MInhibition of serum-induced proliferation
AmlodipineHCT116 Colorectal Cancer CellsCell Viability (MTT)IC50: 27.17 µMReduced cell viability
AmlodipineSW480 Colorectal Cancer CellsCell Viability (MTT)IC50: 37.69 µMReduced cell viability
AzelnidipineTHP-1 MonocytesMacrophage Differentiation10 µMInhibition of PMA-induced differentiation
FelodipineVascular Smooth Muscle Cells & Lung FibroblastsIL-6 and IL-8 SecretionED50: 5.8 nM and 5.3 nMInduced transcription and secretion

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from studies on amlodipine and is suitable for assessing the effect of this compound on the viability and proliferation of adherent cell lines.[5]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

G

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard methods for detecting apoptosis and can be used to determine if this compound induces programmed cell death.

Materials:

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

G

Macrophage Differentiation and Activation Assay

This protocol is based on studies with azelnidipine on the THP-1 human monocytic cell line.[3][4]

Materials:

  • This compound stock solution

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well or 24-well plates

  • Antibodies for flow cytometry (e.g., against CD11b, CD14) or reagents for functional assays (e.g., Griess reagent for nitric oxide).

Protocol:

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Pre-treat THP-1 cells with different concentrations of this compound for 1-2 hours.

  • Differentiation: Induce differentiation into macrophages by adding PMA (e.g., 50-100 ng/mL) to the culture medium.

  • Incubation: Incubate for 24-48 hours.

  • Assessment of Differentiation:

    • Morphology: Observe changes in cell morphology (adherence, spreading) using a microscope.

    • Surface Markers: Analyze the expression of macrophage-specific surface markers (e.g., CD11b, CD14) by flow cytometry.

  • Assessment of Activation (Optional): After differentiation, stimulate the macrophages with an activating agent (e.g., LPS) in the presence or absence of this compound and measure inflammatory markers (e.g., nitric oxide, cytokine production).

G

Signaling Pathways

The primary mechanism of action of this compound is the blockade of L-type calcium channels, which reduces the influx of extracellular calcium into the cell. This reduction in intracellular calcium can affect numerous downstream signaling pathways.

G

Disclaimer: The protocols and information provided are intended as a guide and are based on research conducted with other dihydropyridine calcium channel blockers. It is essential to optimize these protocols for your specific cell lines and experimental conditions. Direct experimental data for this compound in many of these assays is not yet available.

References

Application Notes and Protocols for Furnidipine Dose-Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furnidipine is a third-generation dihydropyridine calcium channel blocker used in the management of hypertension. Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells. This blockade leads to a decrease in intracellular calcium concentration, resulting in vasodilation and a subsequent reduction in blood pressure.[1] Understanding the dose-response relationship of this compound is critical for determining its therapeutic window, efficacy, and potential toxicity.

These application notes provide detailed protocols for conducting in vitro and in vivo dose-response studies of this compound, aimed at elucidating its pharmacological effects. The protocols are designed to be comprehensive and reproducible for researchers in academic and industrial settings.

This compound Signaling Pathway

This compound exerts its vasodilatory effect by blocking the influx of extracellular calcium through L-type calcium channels (predominantly Cav1.2) in vascular smooth muscle cells. This initiates a signaling cascade that leads to muscle relaxation.

Furnidipine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel (Cav1.2) This compound->L_type_Ca_Channel blocks Ca_ion Ca²⁺ L_type_Ca_Channel->Ca_ion influx inhibited Relaxation Vasodilation L_type_Ca_Channel->Relaxation promotes Calmodulin Calmodulin Ca_ion->Calmodulin binds to CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive MLCK (inactive) CaM_complex->MLCK_inactive activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction leads to

This compound's mechanism of action leading to vasodilation.

In Vitro Dose-Response Protocol: Vasodilation in Isolated Vascular Smooth Muscle Cells

This protocol details the procedure for assessing the vasodilatory effects of this compound on primary vascular smooth muscle cells (VSMCs).

Experimental Workflow

In_Vitro_Workflow A Isolate and Culture Vascular Smooth Muscle Cells (VSMCs) B Seed VSMCs in 96-well plates A->B C Induce Contractile Phenotype (serum starvation) B->C D Load cells with Fura-2 AM (Calcium Indicator) C->D E Induce Contraction (e.g., with Phenylephrine) D->E F Add varying concentrations of This compound (and controls) E->F G Measure Intracellular Ca²⁺ (Fluorescence Plate Reader) F->G H Analyze Data and Generate Dose-Response Curve (EC₅₀) G->H

Workflow for the in vitro this compound dose-response assay.
Materials

  • Primary Human Aortic Smooth Muscle Cells (HASMC)

  • Smooth Muscle Cell Growth Medium (SmGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Phenylephrine (vasoconstrictor)

  • This compound (and its active metabolites M-2, M-3 if available)

  • Vehicle control (e.g., DMSO)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Protocol
  • Cell Culture:

    • Culture HASMCs in SmGM-2 medium supplemented with 5% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Passage cells upon reaching 80-90% confluency. For experiments, use cells between passages 3 and 8.

  • Cell Seeding:

    • Seed HASMCs into 96-well black, clear-bottom plates at a density of 2 x 10⁴ cells per well.

    • Allow cells to adhere and grow for 24-48 hours until they form a confluent monolayer.

  • Induction of Contractile Phenotype:

    • To promote a contractile phenotype, replace the growth medium with a serum-free medium for 24 hours prior to the experiment.

  • Calcium Indicator Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in serum-free medium).

    • Wash the cells once with PBS.

    • Incubate the cells with the Fura-2 AM loading solution for 60 minutes at 37°C.

    • Wash the cells twice with a HEPES-buffered saline solution to remove extracellular dye.

  • Dose-Response Assay:

    • Pre-treat the cells with a vasoconstrictor such as phenylephrine (e.g., 10 µM) to induce a stable contractile tone.

    • Prepare serial dilutions of this compound in the assay buffer. A suggested concentration range is 10⁻¹⁰ M to 10⁻⁵ M.

    • Include vehicle controls (e.g., DMSO) and a positive control (e.g., a known vasodilator).

    • Add the different concentrations of this compound to the respective wells.

  • Measurement of Intracellular Calcium:

    • Immediately after adding this compound, measure the fluorescence intensity using a plate reader capable of ratiometric calcium measurements with Fura-2 (excitation at 340 nm and 380 nm, emission at 510 nm).[2]

    • Record the fluorescence ratio (F340/F380) over time to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the percentage inhibition of the phenylephrine-induced calcium increase for each this compound concentration.

    • Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC₅₀ value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect.[3]

Data Presentation
This compound Conc. (M)Log [this compound]% Inhibition of Ca²⁺ Influx (Mean ± SD)
1.00E-10-105.2 ± 1.1
1.00E-09-915.8 ± 2.5
1.00E-08-848.9 ± 4.2
1.00E-07-785.1 ± 3.1
1.00E-06-698.2 ± 1.5
1.00E-05-599.1 ± 0.8
Vehicle ControlN/A0 ± 0.5

In Vivo Dose-Response Protocol: Blood Pressure Measurement in a Rat Model

This protocol describes the determination of this compound's dose-dependent effect on blood pressure in an anesthetized rat model.

Experimental Workflow

In_Vivo_Workflow A Acclimatize Rats B Anesthetize Rat A->B C Cannulate Carotid Artery (for Blood Pressure) and Femoral Vein (for Drug Admin) B->C D Connect to Pressure Transducer and Data Acquisition System C->D E Stabilize and Record Baseline Blood Pressure D->E F Administer Increasing Doses of this compound (i.v. or oral) E->F G Continuously Monitor and Record Blood Pressure F->G H Analyze Data and Generate Dose-Response Curve G->H

Workflow for the in vivo this compound dose-response study.
Materials

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., urethane or a ketamine/xylazine mixture)

  • Surgical instruments

  • PE-50 tubing for cannulation

  • Pressure transducer

  • Data acquisition system

  • Heparinized saline

  • This compound solution for intravenous or oral administration

  • Vehicle control

Protocol
  • Animal Preparation:

    • Acclimatize rats to the laboratory conditions for at least one week.

    • Fast the rats overnight before the experiment but allow free access to water.

  • Anesthesia and Surgery:

    • Anesthetize the rat (e.g., urethane, 1.25 g/kg, i.p.).

    • Make a midline incision in the neck to expose the trachea, carotid artery, and jugular vein.

    • Cannulate the trachea to ensure a clear airway.

    • Isolate the left carotid artery and insert a PE-50 cannula filled with heparinized saline for blood pressure measurement.[4]

    • Isolate the right femoral vein and insert a PE-50 cannula for intravenous drug administration.

  • Blood Pressure Measurement:

    • Connect the carotid artery cannula to a pressure transducer linked to a data acquisition system.[2][4]

    • Allow the animal to stabilize for at least 30 minutes until a steady baseline blood pressure is achieved.

  • Dose-Response Study:

    • Intravenous Administration: Administer increasing doses of this compound (e.g., 1.25, 2.5, 5, and 10 µg/kg) intravenously.[5] Allow sufficient time between doses for the blood pressure to return to a stable level.

    • Oral Administration: Alternatively, administer single oral doses of this compound (e.g., 1, 5, and 10 mg/kg) via gavage.[5] Monitor blood pressure continuously for a defined period (e.g., 2 hours).

    • Administer the vehicle control to a separate group of animals.

  • Data Collection and Analysis:

    • Continuously record systolic, diastolic, and mean arterial pressure.

    • Calculate the maximum change in blood pressure from baseline for each dose.

    • Plot the change in blood pressure against the dose of this compound to construct a dose-response curve.

Data Presentation

Intravenous Administration

This compound Dose (µg/kg) Mean Arterial Pressure (mmHg) Change from Baseline (Mean ± SD)
1.25 -15.3 ± 3.1
2.5 -28.7 ± 4.5
5.0 -45.2 ± 5.8
10.0 -60.1 ± 6.2

| Vehicle Control | -2.5 ± 1.8 |

Oral Administration

This compound Dose (mg/kg) Maximum Mean Arterial Pressure (mmHg) Change from Baseline (Mean ± SD)
1 -25.6 ± 4.9
5 -50.1 ± 6.7
10 -72.8 ± 8.1

| Vehicle Control | -5.1 ± 2.3 |

Conclusion

The provided protocols offer a comprehensive framework for conducting robust dose-response studies of this compound. The in vitro assay allows for the determination of the compound's direct effect on vascular smooth muscle cells and the elucidation of its potency (EC₅₀). The in vivo model provides crucial information on the drug's efficacy in a physiological system, taking into account pharmacokinetic and pharmacodynamic factors. Adherence to these detailed methodologies will enable researchers to generate high-quality, reproducible data essential for the preclinical and clinical development of this compound and related compounds. It is also important to consider the pharmacological activity of this compound's metabolites, M-2 and M-3, which may contribute to its overall therapeutic effect.

References

Application Notes and Protocols for the Separation of Furnidipine Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furnidipine, a dihydropyridine calcium channel blocker, possesses two chiral centers, resulting in the existence of four stereoisomers. As stereoisomers can exhibit different pharmacological and toxicological profiles, their separation and characterization are crucial in drug development and quality control. This document provides detailed application notes and protocols for the successful separation of this compound stereoisomers using chiral High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established and validated techniques, offering robust solutions for both analytical and preparative scale separations.

Principle of Separation

The separation of this compound stereoisomers is achieved through chiral HPLC, a powerful technique that utilizes a chiral stationary phase (CSP) to differentiate between enantiomers and diastereomers. The CSP creates a chiral environment where the stereoisomers of this compound form transient diastereomeric complexes with differing interaction energies. This differential interaction leads to varying retention times for each stereoisomer, enabling their separation. The primary chiral stationary phase successfully employed for this separation is based on D-phenylglycine.

Data Presentation

The following tables summarize the quantitative data for the analytical and preparative separation of this compound stereoisomers.

Table 1: Analytical Separation of this compound Stereoisomers

ParameterValueReference
Chromatographic Column
TypePirkle column[1]
Stationary PhaseD-phenylglycine[1]
Dimensions250 x 4.6 mm i.d.[1]
Mobile Phase
CompositionDichloromethane[1]
Chromatographic Conditions
Flow Rate1.5 mL/min[1]
Detection Wavelength335 nm[1]
Retention Times (min)
Fraction 1 (F1)~5.5[1]
Fraction 2 (F2)~6.5[1]
Fraction 3 (F3)~8.0[1]
Fraction 4 (F4)~9.5[1]

Table 2: Preparative Separation of this compound Stereoisomers

ParameterValueReference
Chromatographic Column
TypePirkle column[1]
Stationary PhaseD-phenylglycine[1]
Dimensions250 x 30 mm i.d.[1]
Mobile Phase
CompositionDichloromethane[1]
Chromatographic Conditions
Flow Rate22 mL/min[1]
Detection Wavelength254 nm[1]
Separation Outcome
Diastereomeric Excess (d.e.)>99% for pure diastereomers after rechromatography[1]
Diastereomeric Excess (d.e.) for F4 (initial separation)95.3%[1]

Experimental Protocols

Protocol 1: Analytical Separation of this compound Stereoisomers

Objective: To achieve baseline separation of the four stereoisomers of this compound for analytical quantification and purity assessment.

Materials:

  • This compound stereoisomer mixture

  • Dichloromethane (HPLC grade)

  • HPLC system equipped with a UV detector

  • Pirkle column with D-phenylglycine stationary phase (250 x 4.6 mm i.d.)

Procedure:

  • Sample Preparation: Dissolve the this compound stereoisomer mixture in dichloromethane to a final concentration of approximately 0.1 mg/mL.

  • HPLC System Preparation:

    • Equilibrate the Pirkle column with dichloromethane at a flow rate of 1.5 mL/min until a stable baseline is achieved.

    • Set the UV detector to a wavelength of 335 nm.

  • Injection: Inject 20 µL of the prepared sample onto the column.

  • Chromatographic Run: Run the separation for a sufficient time to allow the elution of all four stereoisomers (approximately 15 minutes).

  • Data Analysis: Identify and quantify the individual stereoisomers based on their retention times.

Protocol 2: Preparative Separation of this compound Stereoisomers

Objective: To isolate the individual diastereomers of this compound on a preparative scale.

Materials:

  • This compound diastereomeric mixture

  • Dichloromethane (HPLC grade)

  • Preparative HPLC system with a UV detector and fraction collector

  • Pirkle column with D-phenylglycine stationary phase (250 x 30 mm i.d.)

Procedure:

  • Sample Preparation: Prepare a concentrated solution of the this compound diastereomeric mixture in dichloromethane (e.g., 80 mg/mL).[1]

  • Preparative HPLC System Preparation:

    • Equilibrate the preparative Pirkle column with dichloromethane at a flow rate of 22 mL/min.

    • Set the UV detector to a wavelength of 254 nm.

  • Injection: Inject an appropriate volume of the concentrated sample (e.g., 0.5 mL) onto the column.[1]

  • Fraction Collection: Collect the fractions corresponding to each eluting peak as detected by the UV detector.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method (Protocol 1) to determine the diastereomeric excess (d.e.).

  • Rechromatography (if necessary): For fractions that do not meet the desired purity, perform one or more rounds of rechromatography under the same preparative conditions to achieve a diastereomeric excess of >99%.[1]

Visualizations

The following diagrams illustrate the key processes and relationships in the separation of this compound stereoisomers.

experimental_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Separation cluster_analysis Data Acquisition & Analysis prep Dissolve this compound in Dichloromethane injection Inject Sample prep->injection hplc_system HPLC System (Pirkle Column, D-phenylglycine) elution Elution with Dichloromethane hplc_system->elution injection->hplc_system detection UV Detection elution->detection chromatogram Generate Chromatogram detection->chromatogram quantification Identify & Quantify Stereoisomers chromatogram->quantification

Caption: Experimental workflow for the chiral HPLC separation of this compound stereoisomers.

separation_logic cluster_techniques Separation Techniques cluster_outcomes Separation Outcomes This compound This compound (Mixture of 4 Stereoisomers) chiral_hplc Chiral HPLC This compound->chiral_hplc csp Chiral Stationary Phase (D-phenylglycine) chiral_hplc->csp utilizes analytical Analytical Separation (Quantification) chiral_hplc->analytical preparative Preparative Separation (Isolation) chiral_hplc->preparative pure_isomers Pure Stereoisomers (>99% d.e.) preparative->pure_isomers leads to

Caption: Logical relationship between separation techniques and outcomes for this compound stereoisomers.

References

Troubleshooting & Optimization

Technical Support Center: Furnidipine Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Furnidipine solubility in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in using this compound for in vitro cell-based assays?

A1: The main challenge with this compound, a dihydropyridine calcium channel blocker, is its poor aqueous solubility. This can lead to issues with compound precipitation in cell culture media, resulting in inaccurate and unreliable experimental data.

Q2: What are the recommended solvents for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing a high-concentration stock solution of this compound.

Q3: What is the maximum concentration of DMSO that can be safely used in my cell-based assay?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[1][2][3] However, some robust cell lines can tolerate up to 1%.[1][2] It is crucial to perform a dose-response experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line.

Q4: I am still observing precipitation when I dilute my this compound-DMSO stock solution into the aqueous cell culture medium. What can I do?

A4: This is a common issue known as "precipitation upon dilution." To mitigate this, you can try the following:

  • Pre-warm your media: Adding the DMSO stock to pre-warmed media can sometimes help.

  • Increase the volume of media: A higher dilution factor can keep the final concentration of this compound below its solubility limit in the aqueous environment.

  • Use a solubility enhancer: Co-solvents or complexation agents like cyclodextrins can be employed to improve solubility.

Q5: How can cyclodextrins improve this compound solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[4] They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that is more water-soluble.[4]

Q6: Is there quantitative data on how much cyclodextrins can improve this compound solubility?

A6: Yes. Studies have shown that the aqueous solubility of this compound can be significantly increased in the presence of β-cyclodextrin. For instance, one study demonstrated an increase in this compound solubility from 6.2 µg/mL to 21 µg/mL with the addition of β-cyclodextrin.[5]

Q7: What concentration of cyclodextrin is safe for my cells?

A7: For (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), a commonly used derivative, concentrations up to 1-2% in serum-supplemented medium and 0.5-1% in serum-free medium are generally considered safe for cells in culture.[6] As with any excipient, it is best practice to include a vehicle control with the same concentration of cyclodextrin in your experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound precipitates out of solution immediately upon addition to cell culture media. The concentration of this compound in the final solution exceeds its aqueous solubility limit.- Lower the final concentration of this compound. - Increase the final concentration of DMSO, ensuring it remains within the non-toxic range for your cells (typically ≤ 0.5%). - Utilize a solubility enhancer such as (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD).
Cells show signs of stress or death after treatment with this compound. The concentration of the solvent (e.g., DMSO) is too high and is causing cytotoxicity.- Perform a vehicle control experiment with varying concentrations of the solvent to determine the maximum tolerable concentration for your cell line. - Reduce the final solvent concentration to a non-toxic level (e.g., ≤ 0.1% DMSO).
Inconsistent or non-reproducible results in the cell-based assay. - Incomplete dissolution of this compound in the stock solution. - Precipitation of this compound over the course of the experiment.- Ensure complete dissolution of the this compound stock solution by gentle warming and vortexing. - Prepare fresh dilutions of this compound for each experiment. - Consider using a formulation with a solubility enhancer like HP-β-CD to maintain solubility throughout the assay.
Difficulty in achieving the desired high concentration of this compound for dose-response studies. The inherent low solubility of this compound limits the achievable concentration range.- Prepare a higher concentration stock solution in 100% DMSO. - Employ a combination of co-solvents and/or cyclodextrins to enhance solubility. A synergistic effect has been observed with combinations like PEG-400 and cyclodextrins for other poorly soluble drugs.[7][8]

Quantitative Data Summary

Table 1: Effect of β-Cyclodextrin on this compound Solubility

ConditionSolubility (µg/mL)Fold Increase
This compound alone6.2[5]1.0
This compound with β-Cyclodextrin21[5]3.4

Table 2: General Guidelines for Maximum Tolerated Solvent Concentrations in Cell Culture

SolventCell TypeMaximum Recommended Final ConcentrationReference(s)
DMSOMost cell lines0.1% - 0.5%[1][2][3]
DMSORobust cell linesUp to 1%[1][2]
(2-Hydroxypropyl)-β-cyclodextrinCells in serum-supplemented medium1% - 2%[6]
(2-Hydroxypropyl)-β-cyclodextrinCells in serum-free medium0.5% - 1%[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Improving this compound Solubility using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

  • Materials:

    • This compound powder

    • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

    • Cell culture medium or buffer (e.g., PBS)

    • Sterile tubes

  • Procedure:

    • Prepare a solution of HP-β-CD in your desired cell culture medium or buffer at a concentration known to be safe for your cells (e.g., 1% w/v).

    • Add an excess amount of this compound powder to the HP-β-CD solution.

    • Incubate the mixture at 37°C for 24-48 hours with constant agitation (e.g., on a shaker or rotator) to allow for the formation of the inclusion complex.

    • After incubation, centrifuge the solution at high speed to pellet the undissolved this compound.

    • Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.

    • The concentration of solubilized this compound in the supernatant can be determined using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

    • This solution can then be sterile-filtered and used for your cell-based assays.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Solubility Enhancement (Optional) cluster_assay Cell-Based Assay start Weigh this compound Powder add_dmso Add DMSO start->add_dmso dissolve Vortex & Warm (37°C) add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock dilute Dilute Stock in Pre-warmed Media stock->dilute Final DMSO ≤ 0.5% prep_cd Prepare HP-β-CD Solution add_furn Add Excess this compound prep_cd->add_furn incubate Incubate with Agitation add_furn->incubate centrifuge Centrifuge & Collect Supernatant incubate->centrifuge enhanced_stock Solubilized this compound centrifuge->enhanced_stock enhanced_stock->dilute treat Treat Cells dilute->treat analyze Analyze Results treat->analyze

Caption: Experimental workflow for preparing and using this compound in cell-based assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound l_type L-type Ca²⁺ Channel (Cav1.2) This compound->l_type Blocks ca_influx Ca²⁺ Influx l_type->ca_influx ca_level ↑ Intracellular [Ca²⁺] ca_influx->ca_level calmodulin Calmodulin ca_level->calmodulin ca_cam Ca²⁺-Calmodulin Complex calmodulin->ca_cam camk Ca²⁺/Calmodulin-dependent Protein Kinases (CaMK) ca_cam->camk mlck Myosin Light Chain Kinase (MLCK) ca_cam->mlck contraction Smooth Muscle Contraction mlck->contraction

Caption: Simplified signaling pathway of this compound's action in vascular smooth muscle cells.

References

Technical Support Center: Refinement of Furnidipine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis protocol for Furnidipine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the modified Hantzsch reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification. - Side reactions consuming starting materials.- Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Optimize the reaction temperature. For Hantzsch-type reactions, temperatures between 60-80°C are often effective. Consider microwave-assisted synthesis to potentially improve yields and reduce reaction times.[1] - Employ column chromatography with an appropriate solvent system for purification. - Ensure high purity of starting materials.
Formation of Impurities - Oxidation of the dihydropyridine ring to the corresponding pyridine derivative.[2] - Presence of impurities in starting materials. - Side reactions such as Michael addition or self-condensation of reactants. - Diastereomer formation.[3]- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use purified reagents. Analyze starting materials by NMR or HPLC for purity before use. - Control the reaction temperature and stoichiometry of reactants carefully. - Diastereomers can be separated by chiral chromatography.[3]
Difficulty in Product Purification - Co-elution of the product with impurities during chromatography. - Product oiling out during crystallization.- Optimize the mobile phase for column chromatography to achieve better separation. - Attempt recrystallization from a different solvent or a mixture of solvents. If the product is an oil, try converting it to a solid salt if applicable.
Inconsistent Results - Variability in reagent quality. - Fluctuations in reaction conditions (temperature, stirring speed). - Variations in work-up procedure.- Use reagents from the same batch for a series of experiments. - Maintain consistent and well-controlled reaction parameters. - Standardize the work-up and purification protocol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is synthesized via a modified Hantzsch dihydropyridine synthesis.[3] This involves the condensation of an aldehyde (2-nitrobenzaldehyde), a β-ketoester (methyl acetoacetate), and an enamine (tetrahydrofuran-2-ylmethyl 3-aminocrotonate).

Q2: What are the key starting materials for this compound synthesis?

A2: The key starting materials are 2-nitrobenzaldehyde, methyl acetoacetate, and tetrahydrofuran-2-ylmethyl 3-aminocrotonate.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by TLC or HPLC. A developing system for TLC can be a mixture of hexane and ethyl acetate. For HPLC, a C18 column with a mobile phase of acetonitrile and water is commonly used for related dihydropyridine compounds.[4]

Q4: What are the common impurities found in this compound synthesis?

A4: Common impurities in the synthesis of dihydropyridines like this compound can include the oxidized pyridine analogue of the main product, unreacted starting materials, and byproducts from side reactions.[5][6] The presence of diastereomers is also a key consideration due to the stereocenters in the this compound molecule.[3]

Q5: What is the best method for purifying crude this compound?

A5: Column chromatography using silica gel is a standard method for the purification of this compound. A gradient elution with a solvent system such as hexane/ethyl acetate is typically effective. For separating stereoisomers, chiral HPLC or chromatography on a chiral stationary phase is necessary.[3]

Q6: How can the yield of the reaction be optimized?

A6: Optimization can be achieved by systematically varying reaction parameters such as temperature, solvent, and catalyst. The use of microwave irradiation has been reported to accelerate similar Hantzsch syntheses and, in some cases, improve yields.[1] A study on the related compound felodipine showed that optimization of the catalyst system and solvent was crucial for maximizing yield.[7]

Experimental Protocol: Modified Hantzsch Synthesis of this compound

This protocol is a representative example based on the principles of the Hantzsch synthesis for dihydropyridines.

Materials:

  • 2-Nitrobenzaldehyde

  • Methyl acetoacetate

  • Tetrahydrofurfuryl alcohol

  • Ammonia solution

  • Ethanol

  • Toluene

  • Glacial acetic acid

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Synthesis of Tetrahydrofuran-2-ylmethyl 3-aminocrotonate (Enamine):

    • React tetrahydrofurfuryl alcohol with diketene to form tetrahydrofurfuryl acetoacetate.

    • Treat the resulting β-ketoester with aqueous ammonia in a suitable solvent like ethanol to form the enamine.

  • Hantzsch Condensation:

    • In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1 equivalent) and methyl acetoacetate (1 equivalent) in ethanol.

    • Add the prepared tetrahydrofuran-2-ylmethyl 3-aminocrotonate (1 equivalent) to the mixture.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Visualizations

This compound Synthesis Workflow

Furnidipine_Synthesis_Workflow reagents Starting Materials (2-Nitrobenzaldehyde, Methyl Acetoacetate, Enamine) reaction Hantzsch Condensation (Ethanol, Acetic Acid, Reflux) reagents->reaction workup Work-up (Solvent Removal, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure this compound purification->product

Caption: A simplified workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship) of Hantzsch Reaction

Hantzsch_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Formation aldehyde 2-Nitrobenzaldehyde knoevenagel Knoevenagel Adduct aldehyde->knoevenagel ketoester1 Methyl Acetoacetate ketoester1->knoevenagel enamine Tetrahydrofuran-2-ylmethyl 3-aminocrotonate michael_adduct Michael Adduct enamine->michael_adduct knoevenagel->michael_adduct cyclization Cyclization & Dehydration michael_adduct->cyclization This compound This compound cyclization->this compound

Caption: Key steps in the Hantzsch synthesis of this compound.

References

Technical Support Center: Enhancing the Yield of Furnidipine's Active Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the yield of Furnidipine's active metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the primary active metabolites of this compound?

This compound is metabolized into active metabolites, principally identified as M-2 and M-3.[1][2] The metabolite M-2, in particular, has been noted for its cardioprotective effects, sometimes even more beneficial than the parent drug.[3][4]

Q2: What is the main metabolic pathway for the formation of this compound's active metabolites?

The primary metabolic pathway for this compound, similar to other dihydropyridine calcium channel blockers, involves the oxidation of the dihydropyridine ring to its corresponding pyridine derivative.[5][6] This dehydrogenation is a crucial step in the formation of its active metabolites.

Q3: Which enzymes are responsible for the metabolism of this compound?

The metabolism of dihydropyridine drugs is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system. Specifically, CYP3A4 is the major isoform involved in the dehydrogenation of the dihydropyridine ring for many drugs in this class, such as felodipine, amlodipine, and cilnidipine.[6][7][8][9] Therefore, it is highly probable that CYP3A4 plays a key role in the formation of this compound's active metabolites.

Q4: What factors can influence the yield of the active metabolite?

Several factors can affect the metabolic conversion of this compound and thus the yield of its active metabolite. These include:

  • Enzyme activity: The expression and activity levels of CYP3A4 can significantly impact the rate of metabolism.

  • Co-factors: The availability of necessary co-factors for CYP enzymes, such as NADPH, is essential.

  • Inhibitors and inducers: The presence of CYP3A4 inhibitors (e.g., ketoconazole, cimetidine) can decrease the metabolic rate, while inducers (e.g., rifampicin) can increase it.[7][10]

  • Substrate concentration: The concentration of the parent drug, this compound, will influence the reaction kinetics.

  • Reaction conditions: In in vitro systems, factors like pH, temperature, and incubation time are critical.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no formation of the active metabolite in vitro. 1. Inactive enzyme preparation (e.g., microsomes). 2. Missing or degraded co-factors (e.g., NADPH). 3. Presence of an unknown inhibitor in the reaction mixture. 4. Incorrect analytical method for detecting the metabolite.1. Use a fresh batch of microsomes and verify their activity with a known CYP3A4 substrate. 2. Prepare fresh NADPH solutions immediately before use. 3. Run a control reaction without the test compound to check for background inhibition. Consider purifying reagents. 4. Validate the analytical method (e.g., LC-MS/MS) for sensitivity and specificity for the active metabolite.
High variability in metabolite yield between experiments. 1. Inconsistent incubation times or temperatures. 2. Pipetting errors leading to incorrect concentrations of substrate, enzyme, or co-factors. 3. Variability in the activity of different batches of microsomes.1. Strictly control and monitor incubation time and temperature. Use a calibrated incubator or water bath. 2. Calibrate pipettes regularly. Prepare master mixes to reduce pipetting variability. 3. Characterize each new batch of microsomes for its metabolic activity before use in experiments.
Metabolite yield is lower than expected based on literature. 1. Sub-optimal substrate (this compound) concentration. 2. Insufficient enzyme concentration. 3. Non-linear reaction rate due to prolonged incubation time.1. Perform a substrate concentration-response curve to determine the optimal concentration (Km). 2. Increase the concentration of microsomes or recombinant CYP3A4 in the incubation. 3. Conduct a time-course experiment to ensure that the reaction is in the linear range.
Unexpected metabolites are detected. 1. Contamination of the this compound sample. 2. Non-enzymatic degradation of this compound or its metabolite. 3. Metabolism by other enzymes present in the microsomal preparation.1. Verify the purity of the this compound stock using an appropriate analytical method. 2. Run a control incubation without the NADPH regenerating system to assess non-enzymatic degradation. 3. Use specific inhibitors for other CYP isoforms to identify their potential contribution.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To determine the rate of formation of the active metabolite of this compound in a human liver microsomal system.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for analytical quantification

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the HLMs, phosphate buffer, and the NADPH regenerating system at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the this compound stock solution to the pre-incubated mixture. The final DMSO concentration should be less than 1%.

  • Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the presence and quantity of the active metabolite using a validated LC-MS/MS method.

Visualizations

Metabolic Pathway of this compound

Furnidipine_Metabolism cluster_enzymes Enzymatic System This compound This compound (Dihydropyridine) Active_Metabolite Active Metabolite (M-2) (Pyridine Derivative) This compound->Active_Metabolite Oxidation (Dehydrogenation) Other_Metabolites Other Metabolites (e.g., M-3) Active_Metabolite->Other_Metabolites Further Metabolism CYP3A4 CYP3A4 CYP3A4->this compound NADPH NADPH NADPH->CYP3A4

Caption: Metabolic conversion of this compound to its active metabolite.

Experimental Workflow for In Vitro Metabolism Assay

In_Vitro_Workflow A Prepare Reagents (this compound, HLMs, Buffer, NADPH system) B Pre-incubate HLMs, Buffer, and NADPH system at 37°C A->B C Initiate Reaction (Add this compound) B->C D Incubate at 37°C C->D E Terminate Reaction (Add Acetonitrile with Internal Standard) D->E F Protein Precipitation (Centrifugation) E->F G Analyze Supernatant (LC-MS/MS) F->G H Data Analysis G->H

Caption: Workflow for an in vitro this compound metabolism experiment.

References

Best practices for handling Furnidipine in the lab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling Furnidipine in the laboratory. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its basic chemical properties?

This compound is a dihydropyridine calcium channel blocker.[1] It is used in research to study the L-type calcium channel and its role in various physiological processes.

PropertyValue
Molecular Formula C₂₁H₂₄N₂O₇
Molecular Weight 416.43 g/mol
Appearance White crystalline powder
CAS Number 138661-03-7

2. What is the primary mechanism of action of this compound?

This compound is a potent blocker of L-type voltage-gated calcium channels.[2] By binding to these channels on the cell membrane, it inhibits the influx of extracellular calcium ions into the cell. This reduction in intracellular calcium concentration leads to the relaxation of smooth muscle, particularly in blood vessels.[3]

Furnidipine_Mechanism_of_Action This compound This compound LTypeCaChannel L-Type Calcium Channel (α1 Subunit) This compound->LTypeCaChannel CaInflux Ca²⁺ Influx IntracellularCa ↓ Intracellular [Ca²⁺] CaInflux->IntracellularCa Leads to SmoothMuscleRelaxation Smooth Muscle Relaxation IntracellularCa->SmoothMuscleRelaxation Results in Experimental_Workflow A Plate Cells B Load with Calcium Dye A->B C Wash Cells B->C D Add this compound Dilutions C->D E Incubate D->E F Measure Baseline Fluorescence E->F G Inject Depolarizing Agent F->G H Measure Post-Injection Fluorescence G->H I Data Analysis (IC₅₀) H->I

References

Validation & Comparative

Furnidipine vs. Nifedipine: A Comparative Guide to Cardioprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cardioprotective effects of two dihydropyridine calcium channel blockers, furnidipine and nifedipine. The information presented is based on available experimental data, focusing on their mechanisms of action in mitigating cardiac injury, including ischemia-reperfusion injury, cardiac remodeling, and oxidative stress.

Executive Summary

Both this compound and nifedipine, as L-type calcium channel blockers, exert cardioprotective effects primarily by reducing afterload and improving myocardial oxygen supply. However, emerging evidence suggests that their mechanisms of action extend beyond calcium channel blockade, involving modulation of intracellular signaling pathways related to inflammation and oxidative stress. A key aspect of their activity, particularly in the case of this compound, is attributed to the shared active metabolite, M-2, which has demonstrated significant cardioprotective properties. While nifedipine has been more extensively studied, revealing direct effects on inflammatory and oxidative stress pathways, direct comparative studies with this compound in these specific areas are limited. This guide synthesizes the current understanding of both drugs to facilitate informed research and development decisions.

Comparative Data on Cardioprotective Effects

The following tables summarize quantitative data from experimental studies on the effects of this compound and nifedipine on various aspects of cardioprotection.

Table 1: Effects on Ischemia-Reperfusion Injury

ParameterDrugModelDosageKey FindingsReference
ArrhythmiasThis compoundRat model of cardiac ischemia and re-perfusion1, 5, 10 mg/kg (oral); 1.25, 2.5, 5, 10 µg/kg (IV)Higher doses more effective in preventing re-perfusion-induced mortality and arrhythmias.[1]
Creatine Kinase ReleaseThis compoundRat model of cardiac ischemia and re-perfusion1, 5 mg/kg (oral); 1.25, 2.5 µg/kg (IV)Lower doses showed significant protective effects on creatine kinase release.[1]
Myocardial DamageNifedipinePig model of myocardial ischemiaInfusionSignificantly less ischemic damage to nuclei, mitochondria, and myofibrils compared to controls.[2][2]
Ischemic EpisodesNifedipinePatients undergoing coronary bypass grafting10 µg/kg/hour infusionLower incidence of transient ischemic episodes when combined with metoprolol compared to nifedipine alone (3% vs 11%).[3][3]

Table 2: Effects on Cardiac Remodeling

ParameterDrugModelDosageKey FindingsReference
Cardiac FibrosisNifedipineAngiotensin II-induced cardiac fibroblastsNot specifiedAttenuated cardiac fibrosis by inhibiting proliferation and differentiation of cardiac fibroblasts.
Cardiac HypertrophyNifedipineMouse model of pressure overload10 mg/kg/daySuppressed increases in left ventricular weight and myocyte cross-sectional area.[4]

Table 3: Antioxidant and Anti-inflammatory Effects

ParameterDrugModelDosageKey FindingsReference
Lipid PeroxidationNifedipineRat crude myocardial membranesNot specifiedNo inhibitory effect on myocardial membrane lipid peroxidation.[5][5]
Oxidative Stress MarkersNifedipineSystemic Sclerosis PatientsNot specifiedSignificantly decreased concentrations of carbonyl residues and advanced oxidation protein products.[6][6]
NF-κB ActivationNifedipineHuman epithelium-like lung carcinoma cell line3, 10, 30 µmol/LConcentration-dependent inhibition of IL-1β stimulated NF-κB activation.[4][4]
MCP-1 ExpressionNifedipineBlood vessel wallNot specifiedInhibited monocyte chemoattractant protein-1 (MCP-1) expression by inhibiting NF-κB activation.

Signaling Pathways in Cardioprotection

The cardioprotective effects of this compound and nifedipine are mediated through various signaling pathways. While both act as L-type calcium channel blockers, their downstream effects appear to differ in some aspects.

Nifedipine Signaling Pathways

Nifedipine has been shown to modulate several key signaling pathways involved in cardiac injury and remodeling. It can inhibit the production of reactive oxygen species (ROS) and suppress the activation of downstream signaling cascades like ERK1/2 and JNK, which are involved in cardiac fibrosis. Furthermore, nifedipine can inhibit the CaMKII-NFAT pathway, a critical mediator of pathological cardiac hypertrophy. Its anti-inflammatory effects are, at least in part, mediated by the inhibition of the NF-κB signaling pathway. There is also evidence to suggest that nifedipine can activate the Nrf2 antioxidant response pathway.

Nifedipine_Signaling AngII Angiotensin II Nox4 Nox4 AngII->Nox4 Pressure_Overload Pressure Overload CaMKII CaMKII Pressure_Overload->CaMKII Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) IKK IKK Inflammatory_Stimuli->IKK Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Oxidative_Stress->Nrf2 Nifedipine Nifedipine L_type_Ca_Channel L-type Ca2+ Channel Nifedipine->L_type_Ca_Channel inhibits Nifedipine->CaMKII inhibits Nifedipine->Nox4 inhibits Nifedipine->IKK inhibits Nifedipine->Nrf2 activates NFAT NFAT CaMKII->NFAT Cardiac_Hypertrophy Cardiac Hypertrophy NFAT->Cardiac_Hypertrophy ROS ROS Nox4->ROS ERK1_2_JNK ERK1/2, JNK ROS->ERK1_2_JNK Cardiac_Fibrosis Cardiac Fibrosis ERK1_2_JNK->Cardiac_Fibrosis IkB IκB IKK->IkB phosphorylates NF_kB NF-κB IkB->NF_kB releases Inflammation Inflammation NF_kB->Inflammation ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Response Antioxidant Response ARE->Antioxidant_Response Furnidipine_Signaling This compound This compound Metabolite_M2 Metabolite M-2 This compound->Metabolite_M2 metabolized to L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel inhibits ATP_K_Channel ATP-sensitive K+ Channel (putative) Metabolite_M2->ATP_K_Channel acts on? Cardioprotection Cardioprotection (Anti-arrhythmic, Reduced Injury) Metabolite_M2->Cardioprotection mediates Ischemia_Reperfusion Ischemia-Reperfusion Injury Langendorff_Workflow Start Start Animal_Prep Anesthetize and heparinize rat Start->Animal_Prep Heart_Isolation Rapidly excise heart and place in ice-cold Krebs-Henseleit buffer Animal_Prep->Heart_Isolation Cannulation Mount heart on Langendorff apparatus via aortic cannulation Heart_Isolation->Cannulation Stabilization Retrograde perfusion with oxygenated Krebs-Henseleit buffer for stabilization (e.g., 20 min) Cannulation->Stabilization Drug_Perfusion Perfuse with this compound, Nifedipine, or vehicle Stabilization->Drug_Perfusion Ischemia Induce global ischemia (stop perfusion) (e.g., 30 min) Drug_Perfusion->Ischemia Reperfusion Reperfuse with drug or vehicle-containing buffer (e.g., 60-120 min) Ischemia->Reperfusion Data_Collection Continuously monitor cardiac function (LVDP, HR, CF) and collect perfusate for biochemical analysis (e.g., CK, LDH) Reperfusion->Data_Collection End End Data_Collection->End

References

A Head-to-Head Comparison of Furnidipine and Lercanidipine in the Treatment of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant disparity in the amount of published data for furnidipine compared to lercanidipine, precluding a direct, data-rich head-to-head comparison as initially intended. While lercanidipine is a well-documented dihydropyridine calcium channel blocker with extensive clinical trial data, information regarding this compound is sparse, with limited research available on its clinical efficacy, detailed pharmacological profile, and direct comparisons with other antihypertensive agents.

This guide will proceed by presenting a comprehensive overview of the available information for both agents, highlighting the substantial body of evidence for lercanidipine and the current limitations in the scientific record for this compound.

Lercanidipine: A Profile

Lercanidipine is a third-generation dihydropyridine calcium channel blocker widely used for the management of hypertension.[1]

Mechanism of Action

Lercanidipine exerts its antihypertensive effect by selectively inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[2][3][4][5] This blockade leads to peripheral vasodilation, a decrease in total peripheral resistance, and consequently, a reduction in blood pressure.[2][4] Its high lipophilicity results in a gradual onset and long duration of action, which may contribute to a lower incidence of reflex tachycardia compared to some other calcium channel blockers.[5][6]

The signaling pathway for lercanidipine's mechanism of action is illustrated below:

Lercanidipine_Mechanism Lercanidipine Lercanidipine L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Lercanidipine->L_type_Ca_Channel blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx facilitates Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation leads to Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP

Caption: Mechanism of action of Lercanidipine.

Pharmacokinetic Properties

A summary of the key pharmacokinetic parameters for lercanidipine is presented in the table below.

ParameterValue
Bioavailability ~10% (increased with food)
Protein Binding >98%
Metabolism Extensively by CYP3A4
Half-life 8-10 hours
Time to Peak 1.5-3 hours
Excretion ~50% renal
Clinical Efficacy and Safety

Numerous clinical studies have demonstrated the antihypertensive efficacy of lercanidipine. In comparative trials, lercanidipine has shown similar blood pressure-lowering effects to other calcium channel blockers such as felodipine and nifedipine GITS.[1][7] A key advantage of lercanidipine highlighted in several studies is its favorable tolerability profile, particularly a lower incidence of peripheral edema compared to older dihydropyridines.[1][7]

This compound: An Overview of Available Data

Information on this compound is significantly limited in the public domain. One study was identified that investigated the cardioprotective effects of an active metabolite of this compound. This research suggests that this compound is a dihydropyridine and that its metabolite may have beneficial cardiovascular properties. However, this study does not provide data on the primary antihypertensive efficacy of this compound, its mechanism of action in treating hypertension, or its pharmacokinetic and safety profiles in a clinical setting.

Due to the lack of available data, a direct comparison of this compound and lercanidipine is not possible at this time. Further research and publication of clinical trial data for this compound are necessary to enable a comprehensive evaluation and comparison with other antihypertensive agents.

Experimental Protocols

Detailed experimental protocols for the clinical trials cited for lercanidipine can be found in the referenced publications. For instance, the Lercanidipine in Adults (LEAD) study was a multicenter, double-blind, parallel-group trial that compared the effects of lercanidipine, felodipine, and nifedipine GITS on blood pressure and heart rate in patients with mild to moderate hypertension.[1][7]

Workflow of a Typical Comparative Antihypertensive Clinical Trial:

Clinical_Trial_Workflow cluster_0 Patient Recruitment cluster_1 Study Design cluster_2 Data Collection & Analysis Inclusion_Criteria Inclusion Criteria Met (e.g., Mild-to-Moderate Hypertension) Washout Washout Period Inclusion_Criteria->Washout Exclusion_Criteria Exclusion Criteria Absent (e.g., Secondary Hypertension) Exclusion_Criteria->Washout Randomization Randomization Washout->Randomization Treatment_A Treatment Group A (e.g., Lercanidipine) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Comparator Drug) Randomization->Treatment_B Follow_up Follow-up Visits (e.g., Weeks 4, 8, 12) Treatment_A->Follow_up Treatment_B->Follow_up BP_Monitoring Blood Pressure Monitoring Follow_up->BP_Monitoring Adverse_Events Adverse Event Reporting Follow_up->Adverse_Events Statistical_Analysis Statistical Analysis BP_Monitoring->Statistical_Analysis Adverse_Events->Statistical_Analysis

Caption: Generalized workflow of a comparative clinical trial for antihypertensive drugs.

Conclusion

Lercanidipine is a well-established antihypertensive agent with a clear mechanism of action, well-defined pharmacokinetic profile, and a large body of clinical evidence supporting its efficacy and favorable tolerability. In contrast, the available scientific literature on this compound is insufficient to conduct a meaningful head-to-head comparison. For researchers, scientists, and drug development professionals, lercanidipine presents a robust case study in the development and clinical validation of a third-generation dihydropyridine calcium channel blocker. The scarcity of data on this compound underscores the critical importance of comprehensive clinical trial programs and the dissemination of research findings to inform clinical practice and future drug development.

References

A Comparative Analysis of the Vasodilatory Properties of Efonidipine and Felodipine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the vasodilatory effects of the calcium channel blockers Efonidipine and Felodipine, supported by experimental data and mechanistic insights.

This guide provides a comprehensive comparison of the vasodilatory effects of two dihydropyridine calcium channel blockers, Efonidipine and Felodipine. While both drugs are effective antihypertensive agents, they exhibit distinct pharmacological profiles that influence their vasodilatory actions and clinical applications. This document outlines their mechanisms of action, presents comparative experimental data, and details the methodologies used in key studies.

Mechanism of Action: A Tale of Two Blockades

Both Efonidipine and Felodipine exert their vasodilatory effects by inhibiting the influx of extracellular calcium ions (Ca2+) into vascular smooth muscle cells. This inhibition leads to muscle relaxation and a widening of the blood vessels, resulting in reduced peripheral vascular resistance and lowered blood pressure.[1] However, their primary mechanisms differ in the types of calcium channels they target.

Felodipine is a selective blocker of L-type (long-lasting) calcium channels .[2][] These channels are the predominant type in vascular smooth muscle and are crucial for mediating contraction.[] By blocking these channels, Felodipine effectively induces vasodilation, with a pronounced selectivity for arterioles over veins.[2][4]

Efonidipine , in contrast, is a dual blocker of both L-type and T-type (transient) calcium channels .[5][6] The blockade of L-type channels contributes to its vasodilatory effect in a manner similar to Felodipine.[2] The additional inhibition of T-type calcium channels, which are also present in vascular smooth muscle, may contribute to its overall vasodilatory profile and is also associated with a reduction in heart rate by acting on the sinoatrial node.[5][6]

cluster_extracellular Extracellular Space cluster_cell_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_channel L-type Ca²⁺ Channel Ca_ext->L_channel Influx T_channel T-type Ca²⁺ Channel Ca_ext->T_channel Influx Ca_int Ca²⁺ L_channel->Ca_int Relaxation Vasodilation L_channel->Relaxation T_channel->Ca_int T_channel->Relaxation Calmodulin Calmodulin Ca_int->Calmodulin Binds to MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Contraction Vasoconstriction MLCK_active->Contraction Causes Felodipine Felodipine Felodipine->L_channel Blocks Efonidipine Efonidipine Efonidipine->L_channel Blocks Efonidipine->T_channel Blocks

Signaling pathway of vasodilation by Felodipine and Efonidipine.

Comparative Vasodilatory Efficacy: A Quantitative Look

Direct head-to-head studies comparing the vasodilatory potency of Furnidipine (Efonidipine) and Felodipine are limited. However, data from various clinical trials and preclinical studies allow for an indirect comparison of their antihypertensive and vasodilatory effects.

ParameterEfonidipineFelodipineReference
Target Channels L-type and T-type Ca²⁺ ChannelsL-type Ca²⁺ Channels[2][5][6]
Blood Pressure Reduction (Systolic/Diastolic) 155.17 ± 10.38 to 132.92 ± 9.60 mmHg181/109 mmHg to 142/90 mmHg (at 12.5 mg t.i.d.)[7][8]
Heart Rate Effect Significant decrease (83.5 ± 7.2 to 80.1 ± 6.3 beats/min)Reflex tachycardia, especially with acute dosing[7][9]
Selectivity Vascular smooth muscle, with additional effects on the sinoatrial nodeHighly selective for arterioles[2][5]

Experimental Protocols

The following section details the methodologies employed in representative studies to assess the vasodilatory effects of Efonidipine and Felodipine.

Clinical Trial for Antihypertensive Efficacy

A common experimental design to evaluate the vasodilatory and blood pressure-lowering effects of these drugs in humans involves a randomized, comparative clinical trial.

start Patient Recruitment (Hypertensive Patients) washout Washout Period (Discontinuation of prior antihypertensive medication) start->washout randomization Randomization washout->randomization group_a Treatment Group A (e.g., Efonidipine) randomization->group_a group_b Treatment Group B (e.g., Felodipine) randomization->group_b treatment Treatment Period (e.g., 90 days) group_a->treatment group_b->treatment monitoring Regular Monitoring (Blood Pressure, Heart Rate, Adverse Events) treatment->monitoring data_analysis Data Analysis (Comparison of BP and HR changes between groups) monitoring->data_analysis

Workflow of a typical clinical trial comparing antihypertensive drugs.

Objective: To compare the efficacy and safety of Efonidipine and a comparator drug (e.g., another calcium channel blocker like Cilnidipine, which has a similar dual-channel blocking mechanism) in patients with hypertension.[7]

Methodology:

  • Patient Population: Adult patients with a diagnosis of hypertension (e.g., blood pressure ≥140/90 mmHg).[7]

  • Study Design: A randomized, comparative trial.[7]

  • Procedure:

    • Patients undergo a washout period where previous antihypertensive medications are discontinued.

    • Patients are then randomly assigned to receive either Efonidipine or the comparator drug daily for a specified period (e.g., 90 days).[7]

    • Blood pressure and heart rate are measured at baseline and at regular intervals throughout the study.[7]

    • The primary endpoint is the change in blood pressure from baseline. Secondary endpoints may include changes in heart rate and the incidence of adverse events.[7]

Conclusion

Both Efonidipine and Felodipine are effective vasodilators used in the management of hypertension. Felodipine's high selectivity for L-type calcium channels in arterioles makes it a potent and specific vasodilator. Efonidipine's dual blockade of both L-type and T-type calcium channels provides a broader mechanism of action that not only contributes to vasodilation but also offers the clinical advantage of heart rate reduction, potentially mitigating the reflex tachycardia sometimes observed with other dihydropyridines. The choice between these agents may depend on the patient's specific clinical profile, including their baseline heart rate and the desired hemodynamic response. Further direct comparative studies would be beneficial to delineate the subtle differences in their vasodilatory effects and overall clinical utility.

References

Furnidipine: A Comparative Analysis of Efficacy in the Dihydropyridine Class

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of furnidipine's performance against other dihydropyridine calcium channel blockers in the management of hypertension, supported by clinical evidence and experimental data.

For researchers and professionals in drug development, the landscape of antihypertensive therapeutics is continually evolving. Within the widely prescribed dihydropyridine class of calcium channel blockers, this compound (also known as efonidipine) has emerged as a noteworthy alternative to established agents such as amlodipine, nifedipine, and lercanidipine. This guide provides an objective comparison of this compound's efficacy, safety profile, and mechanistic distinctions, supported by data from clinical trials.

Executive Summary

This compound demonstrates comparable antihypertensive efficacy to other major dihydropyridines, including amlodipine and nifedipine.[1][2] Its unique dual-blocking action on both L-type and T-type calcium channels may offer additional clinical benefits, particularly concerning heart rate regulation and potential renal protection.[1][2][3] Notably, clinical data suggests a potentially more favorable side effect profile for this compound, with a lower incidence of peripheral edema and reflex tachycardia compared to some other dihydropyridines.[3][4][5]

Mechanism of Action: The Dual-Channel Blockade Advantage

Dihydropyridine calcium channel blockers primarily exert their antihypertensive effect by inhibiting L-type calcium channels in vascular smooth muscle cells.[6][7] This action leads to vasodilation and a subsequent reduction in blood pressure.[8] this compound distinguishes itself by also blocking T-type calcium channels, which are present in the sinoatrial node and afferent arterioles of the glomerulus.[1][3] This dual blockade is hypothesized to contribute to a more controlled heart rate and offer renoprotective effects.[2][4]

cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_SinoatrialNode Sinoatrial Node L-type Ca2+ Channel (VSM) L-type Ca2+ Channel (VSM) Ca2+ Influx (VSM) Ca2+ Influx (VSM) L-type Ca2+ Channel (VSM)->Ca2+ Influx (VSM) Ca2+ Vasoconstriction Vasoconstriction Ca2+ Influx (VSM)->Vasoconstriction Blood Pressure Increase Blood Pressure Increase Vasoconstriction->Blood Pressure Increase T-type Ca2+ Channel (SA) T-type Ca2+ Channel (SA) Ca2+ Influx (SA) Ca2+ Influx (SA) T-type Ca2+ Channel (SA)->Ca2+ Influx (SA) Ca2+ Heart Rate Increase Heart Rate Increase Ca2+ Influx (SA)->Heart Rate Increase This compound This compound This compound->L-type Ca2+ Channel (VSM) Blocks This compound->T-type Ca2+ Channel (SA) Blocks Other Dihydropyridines Other Dihydropyridines Other Dihydropyridines->L-type Ca2+ Channel (VSM) Blocks

Fig. 1: Mechanism of Action of this compound vs. Other Dihydropyridines.

Comparative Efficacy in Blood Pressure Reduction

Clinical trials have consistently demonstrated that this compound is non-inferior to amlodipine in reducing both systolic and diastolic blood pressure in patients with stage I hypertension.[1][9] Similarly, studies comparing other dihydropyridines have shown comparable efficacy among agents like amlodipine, felodipine, and nifedipine GITS in 24-hour blood pressure control.[10]

Table 1: Comparative Efficacy of this compound and Other Dihydropyridines in Blood Pressure Reduction

DrugDosageStudy DurationSystolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)Reference
This compound 40 mg once daily28 days18.2 ± 12.210.7 ± 7.0[1]
Amlodipine 5 mg once daily28 days19.2 ± 11.810.2 ± 7.7[1]
Barnidipine 5-15 mg once daily12 weeks23.7 ± 13.512.7 ± 7.9[11]
Felodipine 5-15 mg once daily12 weeks24.3 ± 18.414.5 ± 10.0[11]
Lercanidipine 10-20 mg once daily8 weeksNot significantly different from felodipine or nifedipine GITSNot significantly different from felodipine or nifedipine GITS[12]
Nifedipine GITS 30-60 mg once daily8 weeksNot significantly different from lercanidipine or felodipineNot significantly different from lercanidipine or felodipine[12]

Side Effect Profile and Tolerability

A key differentiator among dihydropyridines is their side effect profile, with peripheral edema being a common dose-limiting adverse event. Evidence suggests that newer generation dihydropyridines, including this compound and lercanidipine, may have a lower incidence of this side effect compared to older agents like amlodipine and nifedipine.[4][5][13][14]

Table 2: Comparative Incidence of Key Side Effects

DrugIncidence of Peripheral EdemaIncidence of Reflex Tachycardia/PalpitationsReference
This compound Lower propensity compared to amlodipineLower propensity compared to amlodipine[3][4][5]
Amlodipine Higher incidenceCan occur[4][5][15]
Nifedipine CommonMore frequent, especially with short-acting formulations[16][17]
Lercanidipine Significantly lower than amlodipine and nifedipineLess frequent[13][14][18]
Felodipine Can occurMore frequent than barnidipine[11][19]
Barnidipine Less frequent than amlodipineNot associated with reflex tachycardia[20]

Experimental Protocols

The data presented in this guide are derived from randomized, controlled clinical trials. A representative experimental design is outlined below.

Representative Experimental Workflow: Double-Blind, Randomized Controlled Trial

Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Group A (this compound) Group A (this compound) Randomization->Group A (this compound) Group B (Comparator) Group B (Comparator) Randomization->Group B (Comparator) Treatment Period Treatment Period Group A (this compound)->Treatment Period Group B (Comparator)->Treatment Period Data Collection Data Collection Treatment Period->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Results Statistical Analysis->Results

Fig. 2: Generalized workflow for a comparative clinical trial.

A common methodology involves a prospective, randomized, double-blind, parallel-group study in patients with mild to moderate essential hypertension.[1][15] Following a washout period, patients are randomized to receive either this compound or a comparator dihydropyridine once daily.[12] Doses may be titrated based on blood pressure response.[10] Efficacy is primarily assessed by the change in systolic and diastolic blood pressure from baseline. Tolerability is evaluated by monitoring and recording all adverse events.[15]

Pharmacokinetic Properties

The pharmacokinetic profiles of dihydropyridines influence their dosing frequency and the consistency of blood pressure control.

Table 3: Overview of Pharmacokinetic Parameters

DrugTime to Peak Plasma Concentration (Tmax)Elimination Half-Life (t1/2)Dosing Frequency
This compound (Efonidipine) ~2-4 hours~10-12 hoursOnce daily
Amlodipine 6-12 hours30-50 hoursOnce daily
Nifedipine (GITS) 6 hours (approx.)2-5 hours (immediate release)Once daily (GITS)
Lercanidipine 1.5-3 hours8-10 hoursOnce daily
Felodipine (ER) 2.5-5 hours11-16 hoursOnce daily
Barnidipine 1-1.6 hours~4.1 hours (in dogs)Once daily

Note: Pharmacokinetic parameters can vary based on formulation and patient characteristics.[21]

Conclusion

This compound presents a compelling alternative within the dihydropyridine class of calcium channel blockers. Its antihypertensive efficacy is comparable to that of widely used agents like amlodipine. The key advantages of this compound may lie in its potentially improved side effect profile, particularly the lower incidence of peripheral edema and reflex tachycardia, which can be attributed to its dual L-type and T-type calcium channel blocking mechanism. For researchers and clinicians, this compound warrants consideration as a therapeutic option in the management of hypertension, especially in patients who may be susceptible to the adverse effects of other dihydropyridines. Further long-term studies are needed to fully elucidate its potential for superior organ protection.

References

Safety Operating Guide

Navigating the Safe Disposal of Furnidipine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Pharmaceutical Waste Disposal

The primary goal of proper pharmaceutical disposal is to prevent environmental contamination and accidental exposure.[1][2][3] Unused or expired medications, including research compounds like Furnidipine, should not be disposed of in a manner that allows them to enter water systems or be accessible to unauthorized individuals.[2][3][4]

Step-by-Step Disposal Plan for this compound

In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedural steps, adapted from general pharmaceutical disposal guidelines, should be followed.

Step 1: Assessment and Personal Protective Equipment (PPE)

Before handling this compound waste, it is crucial to wear appropriate Personal Protective Equipment (PPE). While a specific SDS for this compound is unavailable, the SDS for similar calcium channel blockers like Nifedipine and Felodipine recommend, at a minimum:

  • Safety glasses or goggles

  • Gloves

  • Lab coat[5][6]

Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[5]

Step 2: Evaluate Disposal Options

There are three primary, recommended methods for the disposal of pharmaceutical waste, including this compound. These options should be considered in the following order of preference:

  • Drug Take-Back Programs: The most secure and environmentally sound method of disposal is to utilize a registered drug take-back program.[3][7] These programs are equipped to handle and destroy chemical waste in a compliant manner. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • On-Site Incineration: If your facility has a licensed hazardous waste incinerator, this is another effective method for destroying chemical compounds.

  • Disposal in Household Trash (with precautions): If a take-back program or incineration is not available, this compound can be disposed of in the trash with specific precautions to render it non-retrievable.[2][8]

Step 3: Procedure for Disposal in Trash

If disposal in the trash is the only viable option, follow these steps meticulously:

  • Do Not Crush Pills: Do not crush tablets or capsules.[8]

  • Remove from Original Container: Take the this compound out of its original packaging.

  • Mix with an Undesirable Substance: Combine the this compound with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[2][3][8] This step helps to deter accidental ingestion by people or animals.

  • Seal the Mixture: Place the mixture in a sealed container, such as a sealable plastic bag or an empty tub, to prevent leakage.[2][3][8]

  • Dispose of in Trash: Place the sealed container in a trash receptacle.

  • De-identify Original Container: Before recycling or disposing of the empty original container, be sure to remove or obscure all personal or identifying information from the label.[2][8]

Important Note: Do not flush this compound down the toilet or drain unless specifically instructed to do so by official guidelines, which are not currently available for this compound.[3] Sewering of pharmaceutical waste is being phased out due to environmental concerns.[4]

Quantitative Data

Currently, there is no publicly available quantitative data specifically regarding the disposal of this compound. The following table summarizes general chemical information for this compound.

PropertyValueSource
Molecular FormulaC₂₁H₂₄N₂O₇[9]
Molecular Weight416.43 g/mol [9]

Experimental Protocols

Detailed experimental protocols for the disposal of this compound have not been published. The step-by-step guidance provided above is based on general best practices for pharmaceutical waste management.

This compound Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of this compound.

Furnidipine_Disposal_Workflow start Start: this compound Waste is_take_back Is a Drug Take-Back Program Available? start->is_take_back use_take_back Utilize Take-Back Program is_take_back->use_take_back Yes is_incinerator Is an On-Site Licensed Incinerator Available? is_take_back->is_incinerator No end End: Proper Disposal use_take_back->end use_incinerator Incinerate On-Site is_incinerator->use_incinerator Yes trash_disposal Prepare for Trash Disposal is_incinerator->trash_disposal No use_incinerator->end mix_substance Mix with Undesirable Substance (e.g., coffee grounds) trash_disposal->mix_substance seal_container Place in a Sealed Container mix_substance->seal_container dispose_trash Dispose of in Trash seal_container->dispose_trash deidentify De-identify Original Container dispose_trash->deidentify deidentify->end

Caption: Decision workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.